Technical Documentation Center

6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine
  • CAS: 189116-20-9

Core Science & Biosynthesis

Foundational

The Strategic Importance of 6-Chloro Substitution in Imidazo[1,2-a]pyridine-Based Ligands for Enhanced Receptor Binding: A Technical Guide

Introduction: The Imidazo[1,2-a]pyridine Scaffold as a Privileged Structure in Neuropharmacology The imidazo[1,2-a]pyridine core is a nitrogen-bridged heterocyclic system that has emerged as a "privileged scaffold" in me...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imidazo[1,2-a]pyridine Scaffold as a Privileged Structure in Neuropharmacology

The imidazo[1,2-a]pyridine core is a nitrogen-bridged heterocyclic system that has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and synthetic tractability have made it a cornerstone for the development of a multitude of biologically active agents.[1][2] This scaffold is notably present in several clinically significant drugs, including the hypnotic zolpidem and the anxiolytic alpidem, which exert their effects by modulating the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] The GABA-A receptor, a pentameric ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system. Ligands that bind to the benzodiazepine site of the GABA-A receptor can allosterically modulate the receptor's response to GABA, leading to sedative, anxiolytic, anticonvulsant, and myorelaxant effects.

The pharmacological profile of imidazo[1,2-a]pyridine derivatives can be finely tuned by substitutions at various positions of the bicyclic core. This guide focuses specifically on the critical role of the chloro-substituent at the 6-position, a modification that has proven to be pivotal in optimizing the binding affinity and selectivity of these ligands for the GABA-A receptor.

The Pivotal Role of the 6-Chloro Group: A Deep Dive into Structure-Activity Relationships

The introduction of a chlorine atom at the 6-position of the imidazo[1,2-a]pyridine ring is a key strategy in the design of high-affinity ligands for the GABA-A receptor. This substitution exerts a profound influence on the electronic and steric properties of the molecule, thereby modulating its interaction with the receptor's binding pocket.

Electronic Effects and Molecular Electrostatic Potential (MEP)

The chlorine atom is a highly electronegative substituent. Its presence at the 6-position significantly alters the electron distribution across the imidazo[1,2-a]pyridine ring system. This alteration is crucial for establishing favorable interactions within the benzodiazepine binding site on the GABA-A receptor.

A key determinant of binding affinity for this class of compounds is the molecular electrostatic potential (MEP), particularly the most negative value, which is typically associated with the amide carbonyl oxygen in related acetamide derivatives.[3] A quantitative structure-activity relationship (QSAR) study on a series of 6-substituted 2-aryl-N,N-dimethylimidazol[1,2-a]pyridine-3-acetamides revealed a strong correlation between the binding affinity (IC50) and the deepest MEP minimum.[3] The electron-withdrawing nature of the 6-chloro group contributes to a more negative MEP around the pharmacophoric regions of the molecule, enhancing the electrostatic interactions with complementary positive potentials within the receptor's binding site.

Impact on Lipophilicity and Pharmacokinetics

While electronic effects appear to be dominant, the 6-chloro group also influences the lipophilicity of the ligand.[3] An optimal level of lipophilicity is crucial for a drug candidate to effectively cross the blood-brain barrier and reach its target in the central nervous system. The chloro group increases the overall lipophilicity of the molecule, which can contribute to improved pharmacokinetic properties. However, studies have shown that for this particular class of compounds, lipophilicity is of lower significance compared to the electronic effects in determining binding affinity.[3]

Contribution to Selectivity

The substitution pattern on the imidazo[1,2-a]pyridine core is a major determinant of selectivity for different GABA-A receptor subtypes, which are defined by their subunit composition (e.g., α1, α2, α3, α5). Alpidem, which features a 6-chloro substituent, is known to exhibit a degree of selectivity, which is thought to contribute to its anxiolytic profile with a reduced sedative effect compared to non-selective benzodiazepines.[4] This suggests that the 6-chloro group plays a role in orienting the ligand within the binding pocket in a manner that favors interaction with certain receptor subtypes over others.

Quantitative Analysis of Receptor Binding

Compound6-SubstituentReceptor SubtypeBinding Affinity (Kᵢ in nM)
Alpidem-Clω₁ (likely α1-containing)High Affinity
Zolpidem-CH₃α120
Zolpidem-CH₃α2/α3400
Zolpidem-CH₃α5≥ 5000

Note: The data is compiled from multiple sources and should be interpreted with consideration of the different experimental conditions. A lower Kᵢ value indicates a higher binding affinity.[4][5]

Experimental Protocols for Assessing Receptor Binding and Function

The characterization of imidazo[1,2-a]pyridine derivatives requires robust and validated experimental protocols. The following sections detail the methodologies for radioligand binding assays and electrophysiological studies, which are the gold standards for determining receptor affinity and functional activity, respectively.

Radioligand Competition Binding Assay

This assay determines the affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the same binding site.

Objective: To determine the inhibition constant (Kᵢ) of a 6-chloro-imidazo[1,2-a]pyridine derivative at the benzodiazepine binding site of GABA-A receptors.

Materials:

  • Receptor Source: Membranes prepared from cells stably expressing specific GABA-A receptor subtypes (e.g., HEK293 cells) or from brain tissue (e.g., rat cerebral cortex).

  • Radioligand: A high-affinity radiolabeled ligand for the benzodiazepine site, such as [³H]-Flumazenil or [³H]-Ro 15-1788.

  • Test Compound: The 6-chloro-imidazo[1,2-a]pyridine derivative of interest, dissolved in a suitable solvent (e.g., DMSO).

  • Non-specific Binding Control: A high concentration of an unlabeled ligand (e.g., 10 µM Diazepam) to determine non-specific binding.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Filtration System: A cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter: For quantifying radioactivity.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize the cell pellet or brain tissue in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet multiple times by resuspension in fresh buffer and centrifugation to remove endogenous GABA.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: Receptor membranes, radioligand, and assay buffer.

      • Non-specific Binding: Receptor membranes, radioligand, and a saturating concentration of a non-radiolabeled competitor (e.g., Diazepam).

      • Test Compound Competition: Receptor membranes, radioligand, and varying concentrations of the test compound.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 4°C) for a predetermined time to allow the binding to reach equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Patch-Clamp Electrophysiology

This technique measures the flow of ions through the GABA-A receptor channel in response to the application of GABA and the modulatory effects of test compounds.

Objective: To determine the functional efficacy of a 6-chloro-imidazo[1,2-a]pyridine derivative as a positive allosteric modulator of GABA-A receptors.

Materials:

  • Cell Line: A cell line (e.g., HEK293 or Xenopus oocytes) expressing the desired GABA-A receptor subtype.

  • Patch-Clamp Rig: Including a microscope, micromanipulators, an amplifier, and data acquisition software.

  • Glass Pipettes: For forming a high-resistance seal with the cell membrane.

  • Extracellular and Intracellular Solutions: Ionic solutions mimicking the extracellular and intracellular environments.

  • GABA Solution: At a concentration that elicits a submaximal response (e.g., EC₂₀).

  • Test Compound Solution: The 6-chloro-imidazo[1,2-a]pyridine derivative at various concentrations.

Step-by-Step Methodology:

  • Cell Preparation:

    • Plate the cells on coverslips for easy access with the patch pipette.

  • Pipette Preparation:

    • Pull glass capillaries to form micropipettes with a tip diameter of ~1-2 µm.

    • Fire-polish the tip to ensure a smooth surface for sealing.

    • Fill the pipette with the intracellular solution.

  • Gigaohm Seal Formation:

    • Under microscopic guidance, bring the pipette tip into contact with the cell membrane.

    • Apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration:

    • Apply a brief pulse of suction to rupture the cell membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Voltage Clamp and Recording:

    • Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

    • Apply a submaximal concentration of GABA (e.g., EC₂₀) to elicit a baseline current.

    • Co-apply the test compound at various concentrations with the same concentration of GABA.

    • Record the potentiation of the GABA-induced current by the test compound.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-induced currents in the absence and presence of the test compound.

    • Calculate the percentage potentiation of the GABA response by the test compound.

    • Plot the percentage potentiation against the logarithm of the test compound concentration to generate a dose-response curve and determine the EC₅₀ and maximum efficacy.

Visualizing Key Processes

GABA-A Receptor Signaling Pathway

GABA_A_Signaling cluster_membrane Cell Membrane GABA_A_Receptor GABA-A Receptor (α, β, γ subunits) Chloride_Influx Cl⁻ Influx GABA_A_Receptor->Chloride_Influx Channel Opening GABA GABA GABA->GABA_A_Receptor Binds to orthosteric site Imidazo_Pyridine 6-Chloro-Imidazo[1,2-a]pyridine (Positive Allosteric Modulator) Imidazo_Pyridine->GABA_A_Receptor Binds to benzodiazepine site Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Caption: GABA-A receptor signaling pathway modulated by a 6-chloro-imidazo[1,2-a]pyridine.

Experimental Workflow for SAR Studies

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_binding In Vitro Binding cluster_functional In Vitro Functional Assay cluster_analysis Data Analysis Synthesis Synthesis of 6-Substituted Imidazo[1,2-a]pyridine Analogues (e.g., 6-H, 6-Cl, 6-Me) Binding_Assay Radioligand Competition Binding Assay Synthesis->Binding_Assay Functional_Assay Patch-Clamp Electrophysiology Synthesis->Functional_Assay Ki_Determination Determination of Kᵢ values Binding_Assay->Ki_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis Ki_Determination->SAR_Analysis Efficacy_Potency Determine EC₅₀ and Maximal Efficacy Functional_Assay->Efficacy_Potency Efficacy_Potency->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Experimental workflow for structure-activity relationship (SAR) studies.

Conclusion and Future Perspectives

The 6-chloro substitution on the imidazo[1,2-a]pyridine scaffold is a critical design element for achieving high-affinity and selective ligands for the GABA-A receptor. Through its potent electron-withdrawing effects, this substituent modulates the molecular electrostatic potential of the ligand, thereby enhancing its binding to the receptor. While the precise quantitative contribution of the 6-chloro group compared to other substituents requires further direct comparative studies, its presence in high-affinity compounds like alpidem strongly supports its beneficial role.

Future research in this area should focus on systematic SAR studies that directly compare the binding affinities and functional activities of a series of 6-substituted imidazo[1,2-a]pyridines. Such studies, coupled with computational modeling and structural biology, will provide a more detailed understanding of the molecular interactions at the benzodiazepine binding site and pave the way for the rational design of next-generation therapeutics with improved efficacy and safety profiles.

References

  • A structure-activity relationship study of the affinity of selected imidazo[1,2-a]pyridine derivatives, congeners of zolpidem, for the omega 1-subtype of the benzodiazepine receptor. PubMed. [Link]

  • Imidazo[1,2-a]pyrimidines as functionally selective GABA(A) ligands. PubMed. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). ResearchGate. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]

  • In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines. PMC. [Link]

  • Alpidem analogues containing a GABA or glycine moiety as new anticonvulsant agents. [Link]

  • In Silico Screening of Novel 1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]. MDPI. [Link]

  • Imidazo[1,2-a]pyrimidines as Functionally Selective and Orally Bioavailable GABAAα2/α3 Binding Site Agonists for the Treatment of Anxiety Disorders. ACS Publications. [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. [Link]

  • The use of a quantitative structure-activity relationship (QSAR) model to predict GABA-A receptor binding of newly emerging. UCL Discovery. [Link]

  • Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. PMC. [Link]

  • Zolpidem. Biocompare. [Link]

  • Mechanism of action of the hypnotic zolpidem in vivo. PMC. [Link]

  • Structural determinants for high-affinity zolpidem binding to GABA-A receptors. PubMed. [Link]

  • Subtype selective y-Aminobutyric Acid Type A Receptor.pdf. Cardiff University. [Link]

  • A Quantitative Structure-Activity Relationship and Molecular Modeling Study on a Series of Heteroaryl- and Heterocyclyl-Substituted Imidazo[1,2-a]Pyridine Derivatives Acting as Acid Pump Antagonists. ResearchGate. [Link]

  • Structural Determinants for High-Affinity Zolpidem Binding to GABA-A receptors. Semantic Scholar. [Link]

  • Towards functional selectivity for α6β3γ2 GABAA receptors: a series of novel pyrazoloquinolinones. PMC. [Link]

  • Computational Studies on Imidazo[1,2-a] Pyridine-3-Carboxamide Analogues as Antimycobacterial Agents: Common Pharmacophore Generation, Atom-based 3D-QSAR, Molecular dynamics Simulation, QikProp, Molecular Docking and Prime MMGBSA Approaches. Open Pharmaceutical Sciences Journal. [Link]

  • A Structure-Activity Relationship Comparison of Imidazodiazepines Binding at Kappa, Mu, and Delta Opioid Receptors and the GABAA Receptor. PMC. [Link]

Sources

Exploratory

Patent landscape for 6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine compounds

Technical Whitepaper & Research Guide Executive Summary: The "Privileged Scaffold" Paradigm The imidazo[1,2-a]pyridine core has emerged as a "privileged scaffold" in modern medicinal chemistry, capable of binding to dive...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper & Research Guide

Executive Summary: The "Privileged Scaffold" Paradigm

The imidazo[1,2-a]pyridine core has emerged as a "privileged scaffold" in modern medicinal chemistry, capable of binding to diverse biological targets with high affinity. Within this class, 6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine represents a high-value structural motif. This specific substitution pattern combines the lipophilic, metabolic-blocking properties of the trifluoromethyl group (C-2) with the electronic modulation of the chlorine atom (C-6), creating a robust pharmacophore for antitubercular, anticancer, and agrochemical applications.

This guide dissects the technical and intellectual property (IP) landscape of this compound, providing researchers with actionable synthesis protocols, biological insights, and strategic whitespace analysis.

Chemical Architecture & Structure-Activity Relationship (SAR)

The efficacy of this scaffold is not accidental; it is a result of precise electronic and steric engineering.

The Role of the 2-Trifluoromethyl Group ( )
  • Metabolic Stability: In many imidazo[1,2-a]pyridine drugs (e.g., Zolpidem, Q203/Telacebec), the C-2 position is substituted with alkyl groups (methyl, ethyl). These are susceptible to rapid oxidative metabolism (CYP450-mediated hydroxylation). Replacing the alkyl group with a bioisostere like

    
     blocks this metabolic "soft spot," significantly extending the half-life (
    
    
    
    ) of the molecule.
  • Lipophilicity: The strong electron-withdrawing nature of

    
     increases lipophilicity (
    
    
    
    ), enhancing membrane permeability—critical for penetrating the waxy cell wall of Mycobacterium tuberculosis or the blood-brain barrier (BBB).
The Role of the 6-Chloro Substituent ( )
  • Electronic Tuning: The chlorine atom at C-6 exerts a

    
     (inductive withdrawing) effect, which modulates the 
    
    
    
    of the pyridine nitrogen. This fine-tunes the basicity of the core, affecting its interaction with target proteins (e.g., hydrogen bonding in the ATP-binding pocket of kinases).
  • Halogen Bonding: The 6-Cl moiety often engages in halogen bonding interactions with backbone carbonyls in protein active sites, increasing potency.

Technical Deep Dive: Synthesis Methodologies

The synthesis of 6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine is a "self-validating" protocol, relying on the robust cyclocondensation of 2-aminopyridines with


-haloketones.
Representative Synthesis Protocol

Objective: Preparation of 6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine.

Reagents:

  • Substrate: 2-Amino-5-chloropyridine (CAS: 1072-98-6)[1][2]

  • Cyclizing Agent: 3-Bromo-1,1,1-trifluoroacetone (CAS: 431-35-6)

  • Solvent: Ethanol (EtOH) or 1,2-Dimethoxyethane (DME)

  • Base (Optional): Sodium bicarbonate (

    
    )
    

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 eq of 2-Amino-5-chloropyridine in anhydrous Ethanol (0.5 M concentration).

  • Addition: Add 1.2 eq of 3-Bromo-1,1,1-trifluoroacetone dropwise at room temperature. Note: The trifluoromethyl ketone is volatile; handle in a fume hood.

  • Reflux: Heat the reaction mixture to reflux (

    
    ) for 4–12 hours. Monitor reaction progress via TLC (eluent: Ethyl Acetate/Hexane) or LC-MS.
    
  • Workup:

    • Cool the mixture to room temperature.

    • Remove solvent under reduced pressure.

    • Neutralize the residue with saturated aqueous

      
      .
      
    • Extract with Ethyl Acetate (

      
      ).
      
  • Purification: Dry the organic layer over

    
    , filter, and concentrate. Purify the crude product via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).
    
Synthesis Pathway Visualization

The following diagram illustrates the cyclocondensation mechanism and downstream functionalization pathways.

SynthesisPath Start 2-Amino-5-chloropyridine (CAS: 1072-98-6) Intermediate N-Alkylated Intermediate Start->Intermediate Nucleophilic Attack (EtOH, Reflux) Reagent 3-Bromo-1,1,1- trifluoroacetone Reagent->Intermediate Product 6-Chloro-2-(trifluoromethyl) imidazo[1,2-a]pyridine Intermediate->Product Cyclodehydration (- H2O, - HBr) Deriv1 3-Formylation (Vilsmeier-Haack) Product->Deriv1 Functionalization Deriv2 3-Halogenation (NBS/NIS) Product->Deriv2 Functionalization

Caption: Cyclocondensation pathway for the synthesis of the 6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine core and subsequent functionalization vectors.

Patent & Therapeutic Landscape Analysis

The IP landscape for this scaffold is segmented into three primary domains: Antitubercular, Oncology, and Agrochemicals.

Antitubercular Agents (The Q203 Connection)

The most significant application of the imidazo[1,2-a]pyridine scaffold is in the treatment of Tuberculosis (TB).

  • Target: Cytochrome

    
     complex (QcrB subunit) of Mycobacterium tuberculosis.
    
  • Mechanism: Disruption of the electron transport chain, leading to ATP depletion.

  • Landscape: While Telacebec (Q203) utilizes a 2-ethyl-6-chloro motif, recent patent filings explore the 2-trifluoromethyl analog to overcome metabolic liabilities. The 2-

    
     variants often exhibit superior pharmacokinetic profiles in murine models, though sometimes at the cost of slightly reduced intrinsic potency compared to the ethyl analog.
    
Oncology (Colon Cancer & CD73)
  • Colon Cancer: 6-substituted imidazo[1,2-a]pyridines have demonstrated cytotoxicity against HT-29 and Caco-2 cell lines. The mechanism involves the induction of apoptosis via the mitochondrial pathway (cytochrome c release).

  • Immuno-oncology: Recent disclosures (e.g., WO2021222522) suggest the utility of related scaffolds in inhibiting CD73 (ecto-5'-nucleotidase), a key checkpoint in the adenosine immunosuppressive pathway.

Agrochemicals (Nematicides)[3]
  • Activity: 8-chloro-6-(trifluoromethyl) and 6-chloro-2-(trifluoromethyl) derivatives are potent nematicides.

  • Commercial Relevance: Companies like Adama and Syngenta have explored fluorinated imidazopyridines as next-generation crop protection agents, specifically targeting root-knot nematodes.

Quantitative Data Summary
Therapeutic AreaKey TargetRepresentative ActivityPatent Focus
Tuberculosis Cytochrome

(QcrB)

(Mtb H37Rv)
Metabolic Stability (

)
Oncology Mitochondrial Apoptosis

(HT-29)
Cytotoxicity & Selectivity
Agrochem Nematode Nervous System

(C. elegans)
Environmental Stability

Strategic Outlook & Whitespace

For drug developers, the "whitespace"—areas with fewer patent blocks—lies in the C-3 functionalization of the 6-chloro-2-(trifluoromethyl) core.

  • Crowded Space: C-3 Amides (Q203-like) are heavily patented.

  • Opportunity:

    • C-3 Biaryl Systems: Direct coupling of heteroaryl rings at C-3 without the amide linker.

    • C-3 Sulfonamides: Exploring sulfonamide linkers for improved solubility.

    • Scaffold Hopping: Replacing the pyridine ring with a pyrimidine (imidazo[1,2-a]pyrimidine) while retaining the 6-Cl/2-

      
       substitution pattern.
      

LandscapeMap cluster_TB Antitubercular (High Density) cluster_Onco Oncology (Medium Density) cluster_White Innovation Whitespace Core 6-Chloro-2-(trifluoromethyl) imidazo[1,2-a]pyridine TB_Target Target: QcrB Core->TB_Target Onco_Target Target: Mitochondria/CD73 Core->Onco_Target WS_1 Sulfonamide Linkers Core->WS_1 WS_2 Scaffold Hopping (Pyrimidines) Core->WS_2 TB_Space Amide Linkers (Crowded) TB_Target->TB_Space Onco_Space C-3 Biaryl Couplings Onco_Target->Onco_Space

Caption: Strategic patent map highlighting crowded therapeutic zones vs. innovation whitespace.

References

  • Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]

  • Yan, Y., et al. (2026). Design, synthesis, and nematicidal and fungicidal activity of 8-chloro-6-(trifluoromethyl) imidazo[1,2-a]pyridine derivatives.[3] Chinese Journal of Pesticide Science. Available at: [Link]

  • Google Patents.WO2021222522A1 - CD73 inhibiting 2,4-dioxopyrimidine compounds.
  • PubChem. 2-Amino-5-chloropyridine (Precursor) Compound Summary. CID 66174. Available at: [Link]

  • Gudmundsson, K. S., et al. (2009).Synthesis and anticancer activity of imidazo[1,2-a]pyridine derivatives. European Journal of Medicinal Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Strategic Functionalization of the C3 Position in 6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine

Authored by: Dr. Gemini, Senior Application Scientist Abstract The 6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine scaffold is a key heterocyclic motif of significant interest in medicinal chemistry and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

The 6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine scaffold is a key heterocyclic motif of significant interest in medicinal chemistry and drug development.[1][2] Its unique electronic properties, conferred by the electron-withdrawing chloro and trifluoromethyl groups, present both challenges and opportunities for synthetic diversification. This guide provides a comprehensive overview and detailed protocols for the selective functionalization of the C3 position, the most nucleophilic carbon on the imidazo[1,2-a]pyridine core.[3][4] We will explore the underlying mechanistic principles governing this regioselectivity and present validated, step-by-step protocols for key transformations including halogenation, acylation, and trifluoromethylation. These methods are designed to be robust and reproducible, enabling researchers to efficiently generate diverse libraries of novel compounds for screening and lead optimization.

Introduction: The Privileged Scaffold in Modern Drug Discovery

The imidazo[1,2-a]pyridine core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous marketed drugs such as the anxiolytic Alpidem and the hypnotic agent Zolpidem.[5][6][7] This scaffold's rigid, bicyclic nature and its ability to engage in various biological interactions make it an attractive starting point for drug design. The specific derivative, 6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine, combines the imidazopyridine core with two powerful modulating groups. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity, while the chloro substituent provides an additional vector for modification or can influence the overall electronic profile of the molecule.[8]

Functionalization of this scaffold is critical for exploring structure-activity relationships (SAR). The C3 position is particularly amenable to electrophilic substitution, making it a prime target for introducing chemical diversity.[3] This document serves as a practical guide for researchers aiming to leverage C3 functionalization to build novel molecular architectures based on this promising core.

Mechanistic Insight: The Basis for C3 Regioselectivity

The pronounced reactivity of the C3 position in imidazo[1,2-a]pyridines towards electrophiles is a result of the electronic distribution within the fused ring system. The nitrogen atom at position 1 (N1) acts as an electron-donating group, increasing the electron density of the five-membered imidazole ring. Resonance analysis shows that this electron density is preferentially localized at the C3 carbon, making it the most nucleophilic center and thus the primary site for electrophilic attack.

While the 2-trifluoromethyl and 6-chloro groups are strongly electron-withdrawing, which deactivates the ring system towards electrophilic substitution overall, they do not alter the inherent regioselectivity. The C3 position remains the most activated site for functionalization.

G cluster_0 Electrophilic Attack at C3 start 6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine (Electron-rich C3 position) electrophile Electrophile (E+) start->electrophile Nucleophilic attack from C3 intermediate Sigma Complex Intermediate (Cation stabilized by N1) start->intermediate deprotonation Deprotonation intermediate->deprotonation Loss of H+ product C3-Functionalized Product deprotonation->product

Caption: Mechanism of C3 Electrophilic Substitution.

Experimental Protocols for C3 Functionalization

The following protocols are presented as robust starting points for the C3 functionalization of 6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: C3-Halogenation (Bromination)

Halogenation of the C3 position provides a versatile handle for subsequent cross-coupling reactions. N-Bromosuccinimide (NBS) is an effective and easy-to-handle brominating agent for this transformation. A transition-metal-free approach offers a straightforward method for this key step.[9]

Materials and Equipment:

  • 6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for work-up and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine (1.0 eq).

  • Dissolve the starting material in anhydrous acetonitrile (approx. 0.1 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise over 5 minutes.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent in vacuo using a rotary evaporator.

Work-up and Purification:

  • The crude residue should be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure 3-bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine.

Self-Validation:

  • Expected Yield: 85-95%

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and purity. The disappearance of the C3-H proton signal in the ¹H NMR spectrum is a key indicator of successful bromination.

Protocol 2: C3-Acylation (Friedel-Crafts Reaction)

The introduction of an acetyl group at the C3 position creates a ketone moiety, which is a valuable precursor for a wide range of further transformations. This protocol utilizes catalytic aluminum chloride under neat conditions for an efficient and operationally simple acylation.[10]

Materials and Equipment:

  • 6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine

  • Acetic Anhydride

  • Aluminum Chloride (AlCl₃), anhydrous

  • Reaction vial with a screw cap

  • Heating block or oil bath

  • Standard glassware for work-up and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • To a clean, dry reaction vial, add 6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine (1.0 eq).

  • Add acetic anhydride (10-20 eq) to the vial. The large excess also serves as the solvent.

  • Carefully add anhydrous aluminum chloride (AlCl₃) (0.2 eq) to the mixture. Note: This addition can be exothermic.

  • Securely cap the vial and place it in a pre-heated heating block at 80 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Carefully quench the reaction by slowly adding it to a beaker of crushed ice and a saturated aqueous solution of sodium bicarbonate. Caution: Vigorous gas evolution will occur.

  • Extract the mixture with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent in vacuo.

Work-up and Purification:

  • The crude product is purified by flash column chromatography on silica gel (ethyl acetate/hexanes gradient) to yield the desired 1-(6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethan-1-one.

Self-Validation:

  • Expected Yield: 70-85%

  • Characterization: Confirm the structure by ¹H NMR, ¹³C NMR, and MS. A new singlet corresponding to the acetyl methyl group should appear in the ¹H NMR spectrum, and the C3-H signal will be absent.

G cluster_1 Two-Step C3 Arylation Workflow start 6-Chloro-2-(trifluoromethyl) imidazo[1,2-a]pyridine step1 Protocol 1: C3-Bromination with NBS start->step1 intermediate 3-Bromo-6-chloro-2-(trifluoromethyl) imidazo[1,2-a]pyridine step1->intermediate step2 Suzuki Cross-Coupling (Arylboronic acid, Pd catalyst, Base) intermediate->step2 product 3-Aryl-6-chloro-2-(trifluoromethyl) imidazo[1,2-a]pyridine step2->product

Sources

Application

Application Note & Protocol: Buchwald-Hartwig Amination of 6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine

Abstract The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing in pharmacologically active compounds.[1][2] The functionalization of this core, particularly through th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing in pharmacologically active compounds.[1][2] The functionalization of this core, particularly through the installation of amino groups, is a critical step in the development of new drug candidates. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for constructing carbon-nitrogen (C-N) bonds, offering significant advantages over traditional methods that often require harsh conditions and exhibit limited functional group tolerance.[3] This document provides a detailed guide for the successful palladium-catalyzed Buchwald-Hartwig amination of 6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine, a challenging heterocyclic substrate. We will delve into the mechanistic underpinnings of the reaction, present a robust experimental protocol, and offer a comprehensive troubleshooting guide to address common challenges.

Mechanistic Insights: The Engine of C-N Bond Formation

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium complex.[4] Understanding this mechanism is paramount for rational optimization and troubleshooting. The generally accepted cycle consists of three primary steps: oxidative addition, amine coordination/deprotonation, and reductive elimination.[3]

  • Catalyst Activation & Oxidative Addition: The reaction is initiated by an active Pd(0) species, often generated in situ from a Pd(II) precatalyst. This Pd(0) complex undergoes oxidative addition into the carbon-chlorine (C-Cl) bond of the 6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine. This step is often the rate-limiting step, especially for electron-deficient and sterically hindered aryl chlorides.[5] The electron-withdrawing nature of both the imidazo[1,2-a]pyridine ring and the trifluoromethyl group makes this oxidative addition particularly challenging.

  • Amine Coordination & Deprotonation: The amine nucleophile then coordinates to the resulting Pd(II) complex. In the presence of a strong base, the amine is deprotonated to form a palladium-amido intermediate.

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]

The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are essential.[3][6] These ligands promote the formation of a monoligated palladium species, which accelerates both the oxidative addition and the crucial final reductive elimination step, thereby minimizing side reactions like hydrodehalogenation.[3][7]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L Active Pd(0) Catalyst OA_Complex Pd(II) Oxidative Addition Complex Pd(0)L->OA_Complex Oxidative Addition (+ Ar-Cl) Amido_Complex Pd(II) Amido Complex OA_Complex->Amido_Complex Amine Coordination & Deprotonation (+ HNR'R'', + Base) Amido_Complex->Pd(0)L Catalyst Regeneration Product Ar-NR'R'' Amido_Complex->Product Reductive Elimination ArCl 6-Chloro-2-(trifluoromethyl) imidazo[1,2-a]pyridine ArCl->OA_Complex Amine Amine (HNR'R'') Amine->Amido_Complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Optimized Experimental Protocol

This protocol is designed as a starting point for the amination of 6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine with a representative secondary amine, morpholine. Modifications may be necessary for other amine coupling partners.

Reagents and Equipment
Reagent/EquipmentRecommended Specifications
Substrate 6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine
Amine Morpholine (or other desired amine)
Palladium Precatalyst XPhos Pd G3 (or similar G3/G4 precatalyst)
Ligand XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
Base Sodium tert-butoxide (NaOtBu)
Solvent Toluene or 1,4-Dioxane (anhydrous, degassed)
Reaction Vessel Oven-dried Schlenk tube or sealed vial with a stir bar
Atmosphere High-purity Argon or Nitrogen
Monitoring TLC plates, LC-MS
Purification Silica gel for column chromatography
Step-by-Step Procedure

Experimental_Workflow start Start: Prepare Inert Atmosphere reagents 1. Add Solids: Substrate (1.0 eq) Precatalyst (2 mol%) Ligand (4 mol%) Base (1.5 eq) start->reagents solvent 2. Add Degassed Solvent and Amine (1.2 eq) reagents->solvent reaction 3. Heat Reaction (e.g., 100 °C) solvent->reaction monitoring 4. Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction If incomplete workup 5. Reaction Work-up: Cool, Dilute, Filter monitoring->workup Upon completion purify 6. Purify Product (Column Chromatography) workup->purify end End: Characterize Product purify->end

Caption: A generalized workflow for the Buchwald-Hartwig amination.

  • Preparation (Inert Atmosphere): To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add 6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine (1.0 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv), the ligand (e.g., XPhos, 0.04 equiv), and sodium tert-butoxide (1.5 equiv).

    • Expert Insight: Using a precatalyst like a G3 palladacycle ensures the efficient and reliable generation of the active Pd(0) species, which can be inconsistent when starting from sources like Pd(OAc)₂.[8] A slight excess of ligand relative to palladium can help prevent catalyst deactivation by the amine substrate.[8]

  • Seal and Purge: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[5]

  • Addition of Liquids: Through the septum, add the anhydrous, degassed solvent (e.g., toluene, to a concentration of ~0.1 M) followed by the amine (1.2-1.5 equiv).

    • Expert Insight: Solvents must be scrupulously dry and degassed. Oxygen can deactivate the catalyst, and water can lead to hydrodehalogenation side products.[5]

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100-110 °C and stir vigorously.

    • Expert Insight: The C-Cl bond of a heteroaryl chloride is notoriously difficult to activate. Elevated temperatures are typically required to drive the oxidative addition to completion.[5]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Allow the reaction mixture to cool to room temperature. Dilute with a suitable solvent like ethyl acetate or dichloromethane. Filter the mixture through a pad of Celite® to remove palladium residues and inorganic salts. Rinse the pad with additional solvent.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired 6-amino-2-(trifluoromethyl)imidazo[1,2-a]pyridine product.

Optimization and Parameter Screening

For any new substrate-amine combination, optimization is often necessary. A systematic screening of key parameters is the most effective approach.

ParameterRecommended Starting PointAlternatives for ScreeningRationale
Catalyst System XPhos Pd G3 (2 mol%)RuPhos Pd G3, BrettPhos Pd G3, [Pd₂(dba)₃] + LigandBulky biarylphosphine ligands are crucial for coupling unreactive aryl chlorides.[6]
Base NaOtBu (1.5 eq)LHMDS, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is needed. Weaker bases like K₃PO₄ or Cs₂CO₃ may be required for base-sensitive substrates but often necessitate higher temperatures or more active catalysts.[9][5]
Solvent Toluene (0.1 M)1,4-Dioxane, THF, CPMESolvent can significantly impact solubility and reaction rates. Toluene and dioxane are most common.[10]
Temperature 100 °C80–120 °CHigher temperatures facilitate the difficult oxidative addition but can also lead to degradation if substrates are unstable.[9]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inefficient oxidative addition.[5]2. Catalyst deactivation due to oxygen/moisture.[11]3. Poor quality of reagents (e.g., wet solvent, impure base).1. Switch to a more sterically bulky and electron-rich ligand (e.g., RuPhos, BrettPhos). Increase reaction temperature and/or catalyst loading (up to 5 mol%).[5]2. Ensure a strictly inert atmosphere. Use fresh, anhydrous, and degassed solvents.[5]3. Use high-purity, anhydrous reagents. Dry the amine if necessary.
Significant Hydrodehalogenation 1. Presence of trace water or protic impurities.2. Reductive elimination is slow compared to competing β-hydride elimination or other reduction pathways.[5][11]1. Use scrupulously dried reagents and solvents.[5]2. Employ bulky ligands that accelerate reductive elimination (e.g., SPhos, RuPhos).[5] Ensure the base is anhydrous and high-purity.[5]
Substrate Decomposition 1. Temperature is too high.2. Substrate is sensitive to the strong base (NaOtBu).1. Attempt the reaction at a lower temperature (e.g., 80 °C), possibly requiring a longer reaction time or a more active catalyst system.2. Screen weaker bases such as K₃PO₄ or Cs₂CO₃.[9]
Formation of Byproducts 1. For primary amines, double arylation can occur.2. Side reactions involving other functional groups on the amine or substrate.1. Use a ligand known to favor monoarylation, such as BrettPhos.[6][12] Adjust the stoichiometry of the amine.2. Protect sensitive functional groups on the coupling partners prior to the reaction.

References

  • Buchwald–Hartwig amination. In: Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

  • How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Chemical Science. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

  • Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. Organic Chemistry Resources Worldwide. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing. [Link]

  • Copper- and Palladium-Catalyzed Amidation Reactions for the Synthesis of Substituted Imidazo[4,5-c]pyridines. The Journal of Organic Chemistry. [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]

  • Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. Molecules. [Link]

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. CatSci. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. University of South Carolina Scholar Commons. [Link]

  • Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides. Organic Chemistry Portal. [Link]

Sources

Method

Condensation reaction of 2-amino-5-chloropyridine with trifluoromethyl reagents

An Application Guide to the Trifluoromethylation of 2-Amino-5-Chloropyridine for Pharmaceutical and Agrochemical Synthesis Authored by a Senior Application Scientist Preamble: The Strategic Importance of the Trifluoromet...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Trifluoromethylation of 2-Amino-5-Chloropyridine for Pharmaceutical and Agrochemical Synthesis

Authored by a Senior Application Scientist

Preamble: The Strategic Importance of the Trifluoromethyl Group

The incorporation of a trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal and agricultural chemistry. This small functional group exerts a profound influence on a molecule's physicochemical properties. Due to the high electronegativity of fluorine atoms, the CF₃ group is strongly electron-withdrawing, which can significantly alter the reactivity and pKa of nearby functionalities.[1] Furthermore, its introduction consistently enhances lipophilicity, metabolic stability against oxidative processes, and cell membrane permeability.[2][3][4][5] These modifications often lead to improved pharmacokinetic profiles and stronger binding interactions with biological targets.[5][6]

2-Amino-5-chloropyridine is a readily available and versatile building block used in the synthesis of numerous active pharmaceutical ingredients (APIs).[7][8] Its derivatization with a trifluoromethyl group opens pathways to a diverse range of high-value compounds. This document provides an in-depth guide for researchers on the primary strategies for the trifluoromethylation of 2-amino-5-chloropyridine, focusing on the underlying mechanisms, practical protocols, and critical safety considerations.

Mechanistic Considerations: Choosing the Optimal Trifluoromethylation Strategy

The reaction of 2-amino-5-chloropyridine with trifluoromethylating agents is not a single, defined "condensation." Rather, it encompasses several distinct mechanistic pathways. The choice of strategy depends entirely on the desired final product: substitution of the amino group for a CF₃ group (C-N to C-CF₃ bond formation) or direct trifluoromethylation of the amino group itself (N-CF₃ bond formation).

C-Trifluoromethylation via the Sandmeyer Reaction

The most robust and widely employed method for converting the amino group of an aromatic amine into a trifluoromethyl group is the Sandmeyer trifluoromethylation.[9] This is a two-stage process that leverages the transformation of the highly versatile diazonium salt intermediate.

  • Diazotization: The primary amine of 2-amino-5-chloropyridine is treated with a diazotizing agent (e.g., sodium nitrite in strong acid, or an alkyl nitrite like tert-butyl nitrite) to form a 5-chloro-2-pyridyldiazonium salt. This intermediate is typically unstable and is generated in situ for immediate use.[10]

  • Trifluoromethylation: A copper(I) catalyst is used to mediate the transfer of a CF₃ group from a source reagent, such as (Trifluoromethyl)trimethylsilane (TMSCF₃), to the diazonium salt, releasing nitrogen gas and forming the desired 5-chloro-2-(trifluoromethyl)pyridine.[10] Mechanistic studies suggest the formation of a [Cu(CF₃)₂]⁻ species as the active trifluoromethylating agent.[10]

cluster_diazotization Stage 1: Diazotization cluster_trifluoromethylation Stage 2: Sandmeyer Reaction A 2-Amino-5-chloropyridine C 5-Chloro-2-pyridyldiazonium Salt (Unstable Intermediate) A->C Diazotization B NaNO2 / Acid (e.g., H2SO4) F 5-Chloro-2-(trifluoromethyl)pyridine C->F Reaction D TMSCF3 + Cu(I) source E Active [Cu(CF3)n] Complex D->E Formation G N2 gas F->G Byproduct

Caption: General workflow for Sandmeyer trifluoromethylation.

N-Trifluoromethylation: Direct Functionalization of the Amino Group

An alternative transformation is the direct trifluoromethylation of the amino group to yield N-(5-chloro-2-pyridyl)-N-(trifluoromethyl)amine derivatives. This requires a different class of reagents and proceeds through a distinct mechanism. Recent advances have provided methods for the direct N-trifluoromethylation of amines using electrophilic or radical-based reagents.[11] For instance, a formal umpolung (reversal of polarity) strategy has been developed using the bench-stable reagent (Me₄N)SCF₃ in the presence of a fluoride source like AgF.[11]

This process involves the initial reaction of the amine with the SCF₃⁻ anion to form a thiocarbamoyl fluoride intermediate, which is then desulfurized to furnish the N-CF₃ product.[11] This approach is valued for its mild conditions and high functional group tolerance, making it suitable for late-stage functionalization.[11]

Reagent Selection: A Comparative Overview

The success of any trifluoromethylation protocol hinges on the appropriate choice of reagent. The table below summarizes the most common reagents and their key characteristics.

Reagent NameClass / TypePrimary ApplicationAdvantagesDisadvantages & Safety Notes
TMSCF₃ (Ruppert-Prakash Reagent) Nucleophilic CF₃ SourceSandmeyer ReactionsInexpensive, readily available, effective for Sandmeyer protocols.[10]Requires a stoichiometric activator (e.g., fluoride); moisture-sensitive.
Togni Reagent II ElectrophilicN-Trifluoromethylation, C-H TrifluoromethylationBench-stable, highly reactive, broad substrate scope.[12][13][14]Can be explosive upon heating; reacts violently with strong acids/bases.[13][14] Handle with extreme care.
Umemoto's Reagents ElectrophilicN-Trifluoromethylation, C-H TrifluoromethylationPowerful trifluoromethylating agents.[1]Can be highly reactive and require careful handling.
CF₃SO₂Na (Langlois Reagent) Radical CF₃ PrecursorRadical Trifluoromethylation of (hetero)arenesCost-effective, generates CF₃ radical under oxidative conditions.[15]Requires an oxidant (e.g., TBHP); regioselectivity can be an issue with substituted pyridines.[15]
(Me₄N)SCF₃ / AgF Formal CF₃ Source via UmpolungDirect N-TrifluoromethylationBench-stable precursor, mild reaction conditions, simple workup.[11]Requires stoichiometric silver fluoride (AgF), which is light-sensitive and costly.

Experimental Protocols

General Laboratory Practices: All reactions should be conducted in a well-ventilated fume hood.[16][17] Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[17][18] All glassware should be oven- or flame-dried prior to use, and reactions should be run under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.[10]

Protocol 1: Sandmeyer Trifluoromethylation of 2-Amino-5-chloropyridine

This protocol describes a one-pot procedure for the diazotization and subsequent copper-mediated trifluoromethylation of 2-amino-5-chloropyridine to yield 5-chloro-2-(trifluoromethyl)pyridine.

A Step 1: Reagent Setup - Dissolve 2-amino-5-chloropyridine in acetonitrile. - Add t-BuONO (tert-butyl nitrite). C Step 3: Reaction Execution - Heat catalyst mixture to 60°C. - Slowly add the amine/nitrite solution via syringe pump over 1 hour. A->C B Step 2: Catalyst Preparation - In a separate flask, combine CuSCN and Potassium Fluoride. - Add TMSCF3 in DMF. B->C D Step 4: Monitoring & Quenching - Monitor by TLC/GC-MS. - After completion, cool to RT. - Quench with aqueous NH4OH. C->D E Step 5: Workup & Purification - Extract with ethyl acetate. - Wash with brine, dry over Na2SO4. - Purify by column chromatography. D->E

Caption: Experimental workflow for the Sandmeyer reaction.

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass / VolumeEquivalents
2-Amino-5-chloropyridine128.565.0643 mg1.0
tert-Butyl nitrite (t-BuONO)103.126.00.71 mL1.2
Copper(I) thiocyanate (CuSCN)121.635.0608 mg1.0
Potassium Fluoride (KF)58.105.0291 mg1.0
(Trifluoromethyl)trimethylsilane (TMSCF₃)142.227.51.12 mL1.5
Acetonitrile (MeCN)--10 mL-
Dimethylformamide (DMF)--10 mL-

Step-by-Step Procedure:

  • Amine Solution Preparation: In a 50 mL round-bottom flask, dissolve 2-amino-5-chloropyridine (643 mg, 5.0 mmol) in acetonitrile (10 mL). Add tert-butyl nitrite (0.71 mL, 6.0 mmol) and stir for 10 minutes at room temperature.

  • Catalyst Mixture Preparation: In a separate 100 mL three-necked flask equipped with a reflux condenser and thermometer, add copper(I) thiocyanate (608 mg, 5.0 mmol) and potassium fluoride (291 mg, 5.0 mmol). Evacuate and backfill the flask with nitrogen three times.

  • Reaction Initiation: Add dimethylformamide (10 mL) and (trifluoromethyl)trimethylsilane (1.12 mL, 7.5 mmol) to the catalyst flask. Heat the mixture to 60 °C with vigorous stirring.

  • Addition: Using a syringe pump, add the amine solution from Step 1 to the hot catalyst mixture dropwise over 1 hour. Vigorous evolution of gas (N₂) will be observed.

  • Reaction Completion: After the addition is complete, continue stirring at 60 °C for an additional 2 hours or until TLC/GC-MS analysis indicates full consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it into 100 mL of a cold aqueous ammonium hydroxide solution (2 M). Stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to afford the product.

Protocol 2: Direct N-Trifluoromethylation using (Me₄N)SCF₃ and AgF

This protocol details the synthesis of N-(Trifluoromethyl)-5-chloro-pyridin-2-amine using a modern umpolung strategy.

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass / VolumeEquivalents
2-Amino-5-chloropyridine128.561.0129 mg1.0
(Me₄N)SCF₃175.211.2210 mg1.2
Silver(I) Fluoride (AgF)126.872.5317 mg2.5
Acetonitrile (MeCN), dry--5 mL-

Step-by-Step Procedure:

  • Reaction Setup: In a 25 mL Schlenk flask wrapped in aluminum foil (AgF is light-sensitive), add 2-amino-5-chloropyridine (129 mg, 1.0 mmol) and (Me₄N)SCF₃ (210 mg, 1.2 mmol).

  • Solvent Addition: Add 5 mL of dry acetonitrile via syringe under a nitrogen atmosphere. Stir the suspension for 5 minutes.

  • Reagent Addition: Add silver(I) fluoride (317 mg, 2.5 mmol) to the mixture in one portion.

  • Reaction: Seal the flask and stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with 20 mL of diethyl ether.

  • Purification: Filter the mixture through a pad of Celite® to remove silver salts and other inorganic byproducts. Wash the pad with additional diethyl ether (2 x 10 mL).

  • Isolation: Combine the filtrates and concentrate under reduced pressure. The resulting crude product can be further purified by silica gel chromatography if necessary.

Product Characterization and Expected Outcomes

Proper characterization is essential to confirm the identity and purity of the synthesized compounds.

ReactionProduct StructureProduct NameTypical YieldKey Characterization Data
Sandmeyer Cl-Py-CF₃5-Chloro-2-(trifluoromethyl)pyridine60-80%¹⁹F NMR: Singlet around -68 ppm. MS (EI): M⁺ at m/z 181/183 (Cl isotope pattern).
N-Trifluoromethylation Cl-Py-NH-CF₃N-(Trifluoromethyl)-5-chloro-pyridin-2-amine50-75%¹⁹F NMR: Doublet around -60 ppm (due to coupling with N-H). MS (ESI): [M+H]⁺ at m/z 197/199.

Critical Safety and Handling Procedures

Trifluoromethylating agents are highly reactive and require stringent safety protocols.

  • General Hazards: Many trifluoromethyl compounds can release toxic and corrosive hydrogen fluoride (HF) upon decomposition or reaction with water.[19] HF can cause severe burns and systemic toxicity.[19]

  • Togni Reagent: Togni Reagent II is known to be thermally unstable and can decompose explosively when heated above its melting point (~123 °C).[13][14] Avoid heating the solid reagent and handle it with non-metal spatulas.

  • TMSCF₃: This reagent is volatile and moisture-sensitive. It should be handled under an inert atmosphere.

  • Diazonium Salts: Aromatic diazonium salts can be explosive when isolated and dry. The protocols described herein utilize them as transient intermediates in situ, which is a significantly safer practice. Never attempt to isolate the diazonium salt unless following a validated and risk-assessed procedure.

  • Waste Disposal: Quench reactive agents carefully before disposal. For example, excess TMSCF₃ can be slowly added to a basic solution. All waste must be disposed of according to institutional and local environmental regulations.

References

  • Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry (RSC Publishing). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESOD2HKIt1EIKIwYvgHjYcj2Xi5rQ6xKmtCyYhQ9pq1DVDfXW-Ne_olz0aT8VbP71oOs-iLVTS2E_BG2dzBYqP1ViXzFwYnXpve01tzSbXlk0hVGL9HZr5KYOMUrJqBz8=]
  • Recent Advances in Direct C−H Trifluoromethylation of N‐Heterocycles. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtZJGjE_wp3A9cH1KUyuSBQwWQrC-C3KW9SkQifDAmBdtwAPwZTO1-1o7EtmrOYLK2-vFmXIZJexHI5gwot9mYaOUH3xUV0rPnupdRkyf9oqNWOqJw8-QLwiDGb4U3mZi_M7pvupzCgVM60jhc728G5nMJ8r7jEHUqSqf_LKLdOafyAQVfYUaIcs8C_WfkIGWqtnsC1hg8Ht14rPLvHtoFU3S3n7T-i_nFuFZUpkDHEf_D]
  • Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFweUxk4U74pRMtsHrydpWAuw0HH1yh1toUJ9FJ_Gd-3HenDardxApqS34ede-tXhULXcdoHlnu0uqZEBHCBYzpxQIM5umdQKejzwtukCsTVrs9WtQlSFPJEuOju0k8cpNNAZNI_FXLVbk2Nf_tC53I2GWjQQGxtbyM]
  • Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. CONICET. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1-4Hs41stGwwAXGOWLfZfog_vO9izJR1xZWIENNf6LXJf6-H6aupT8bh0WiVY86cdBoxqauCC7wP0sQDTr28HAktilnStp1NNeUFHM8F_HFbyIakci8GHTIvH2Z99pSJ0pJu3hej-ACM0jOtPuDerwuH2jo88sod9-9IhomMzxRym7V4KD6NJA9ryuz6Lf5keMxWJ2oM-TPde1vdjt-joCXqfCjzxq7gFGXk=]
  • Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks | Request PDF. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZPiSe1RX_clQJDSTvv3zTL0iB_vK1RcJIZPoReWOkcrD5T1UlvmYb8orCmVUI3qiuv74iYofnEwguYWdETNXTTeZrQj-yARDOGT9UJt25IYtoyWVR-xUT6MJE99W4nVc75MaFBsrLyLq2ITJJ-934rZSEaz3MrLIJFbQNBp_rh6j77jVRyX4qplwonPO5I4rwbj-ROTye3m1ojaebtpzI_4R342fKWPug0LoOLHfjN6v2em6HXwyLYEP_aEzdU2ZbiZ8-mNg5vNG-tMr56yCyk12j0QmtIl_QOIvXyeZUh8aN3ZpSW4f]
  • SAFETY DATA SHEET - (Trifluoromethyl)trimethylsilane. Tokyo Chemical Industry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDPOGsWd58zPsESRxv4kmWEeZEIBgiLHUBbSVTZZn3ULjAHfs1ED7Ny60NF10jSXRpjiUvlb_XqlJaXWoeaXn8NHQ0SlKChlOMM78BUsYw08DK28LVPWWAOXKS6WEslh31nPfzIGwVd2-LyA312VIS6A==]
  • Safe Handling of Trifluoromethyl Compounds. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0YI_vmAq2TqW6ahzdGZWIQPcEp5GLeBqTYgFMyjuz7UZXoBPpqCtiIlBte5c7IqZQfbH_iOSmZxgGLWaXbak_ns0s82gjRCIGDzzbblWZPUa7XrbTceKajUPkzp3l29Vn_tTOXRoZP0-c9TR13EAJsXN3-edu3jhORSOKo4oWu7kxmoWbyOPctsWFi3Bn7TwEynf3kJYIn-qzmay7asXP]
  • SAFETY DATA SHEET - 2-(Trifluoromethyl)aniline. Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_UONrnKGrRo6-tXfMGPjBHW3jW9SQh7qOve9JaTuQRANr8v5z_MEtXF97ZgJCzMiVviQE9VL2oC8P__GORPF1F3TG0TiYJ_H_SK39GhN_7fktfjxiwHDffMtj4_hVsZlidB4G9RK5yUE6uKTeAqT0AcqF7EAGOeOU_AR5s_jFFo_IymuytYG441MQnHdd-eTP5flfxIoNJIrcpq7gXzz0i1C4HNBlK3GhW4_f9RK-7oO4RI2Etr6m3o_vcvLF]
  • Trifluoro(trifluoromethoxy)ethylene - Registration Dossier. ECHA. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6xglDd6HX377a_Pkxp-iqKBHv8UNDefZJaUMVZea4T99mgrKsCjMgubJ6LvHjNZs3fMttB1a5vqtEwpkuqb-XL-00ShWyQxS2vXF-HVWn9FoBYGkoxtbMF-fjMR0g-ZpUEybcoA33aHViOb6fvRAf21p7AX3Jymlk-oZoPHg5WJccjGtCLSQ=]
  • Sandmeyer Trifluoromethylation. Organic Chemistry Portal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErMzQtddYBIbqQ94fg0QGqYktRGN2rhDscSt18Q4TTuh3HyW9riPB9TqcmhNX0LiXaj29xst09LFSwa0mvspQc1Ul6sewOmdWZvKYhWyN6YjxA7yvPoCTlHYLIHWJcWp8e-TUmrYYRhRMxmUYrXk9qqVfyww==]
  • SAFETY DATA SHEET - 2-Amino-5-chloropyridine. Santa Cruz Biotechnology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEo9cNLtlen1bKdV1oQEpq33rsib_tSOVrdu-q3g1qPeL9p0IKudRzfzb3ToKdT9FmPFiUSZINYWYJurVMALjYCo2fXJvZmAEkvaJGExhMLXNJNaA1pU3r0AMBh8mILfIMkPm5FXAqWo5pT8I7VoHYL7gjpVBLOxCAhxZpnySyAmBZeql0=]
  • The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3). Angewandte Chemie International Edition. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3tA8bXC3mlVXEMuUMgY2SAhTW-_xOU4pX6DHLCcxdoU34xG863ol-EcYwe0m20ngSNfRsuNVY_UpVD4rOdAQZ_E06knSeIuCtoJQvNkTObwe_83dq1yq0cyywushgFxTl3_f9]
  • Togni Reagent II. Enamine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrjuJxC6_eaU0pzTxlGa0CzJzbuOMQi7lnwRWVoZbfT_cCHI2Cokb1w3de32hpXQE8P9O6ajY5xe2ByzNWsxzQMTvyEamwhha7OJwUul3m8k7u0UtdpsFPPh6lf5PfdixYvQlSzX3hQOk9e7chQRwAnIZdmJmWr3ccjlRg5tkn8KoGZJ7xeg==]
  • Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Princeton University, Macmillan Group. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSK9nJ55tYn3Isi_5Fs434DhetjuZ2Gkwf16KssM-uif8FICGGdOmgpU2rp0fmFisa-G7mqcvcwg89Bm9eHfmSCQJbHTSiT0U6WACVOTDm4ZvMWx4fEVx5DNfTWCn_jLAPaU2fqO36jUZXlI9rOKRfN5R-a3Xb9ef6zwvphOi3-BQuxgj60VsxgrXylQ==]
  • Togni reagent II. Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExwwF2cfEkerHjeK4LWGWpmbxJz2YgzPmV4VgejmiCNe4E53OkFfLHrG8zqe6hF9pyIg1WfXy0_jp64nIpIaTtZ-z9awVkWYa0b-jpjgENif69rfOL5BWFFcuHvNyEMew4nuLzkUmIUMk=]
  • How to prepare 2-Amino-5-chloropyridine?. Guidechem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRQiIESGgMzYGDE1_G1Wk64RLWW97hRIXNkocH5QigKoMTWRy8vzguKbFw89PNwuwCHyf2e2hFdIh6xdNe_wrpluy3tr1lNIO_yiJDtUBUm9VzHfhGY0nhl6z68npoFCVGHYI2G95A_V7mZpGJMUwl8koa-Sjr-DVzHhAr_fcijeRy2OuECzCrJ-M=]
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaPKV5-ifRihSV7ZJeH_bOiGP2j9hyNhCakcSHKfrtF7ZTSlgENBpxrxSrBLxSEFbtO_Y7WE3onCtYdPpnVBli9gQZGSsiBugG615-a08DMr2Roehy9gr8zKQv9j8mqvCVwkL-u5oLm5XYZjs=]
  • Reagent of the month – November - Langlois reagent. SigutLabs. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAn1kmcw1rAVJ3gHFiqiujIGy6nEqyAhZ4TLvAUlAzLlq6PL5xCR3HEBZF477xTtNTM0d3lDaBD-83NMQYl1bKFAKV867EOyGtoO0lHZvJAyceloxXCztkuGaJ9xv9dRUu5IqJXqfZrVQrqq6rMocm-doTJyNLvg==]
  • Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3. Angewandte Chemie International Edition. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIBERwZGCPPgaRFkptBZVx6HxADAtmHSZfwEkioLbRrjwU3V1mGgI5IfezztOHaAyxyVzvfDjvOY43jEq5lcGy3NVf5chMIVjEjKL9NYxIH9uFX_2LPktyMXb0PNedpmN-ImVOKx5_Gqi0dC0=]
  • Recent Trifluoromethylation Reactions. A Mini Review Paper. Journal of Chemical Reviews. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1faMLWP1HTGjlrc6u1ewzqtWz5kzlamLAQwRpST_AmayWhJ23rUv0n8cV0nOU1w9_J6A0KNGWKb4r23q2tNXj5uHeKr6NypClPIolZbpHF1TSLd1P4j9U6F0RYb3KaPPMEpPVW4VYgMf3P-ueySWMlAkZVfZcuzVsfi7CSxSgMc_bXFaisaxPqXLl3Oygl2A7-u-U1kMUSUcxJA0=]
  • 2-Amino-3-chloro-5-trifluoromethylpyridine. Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpad0j8U2aao-il6LZUAejohS3WbzZQMK21lNSeMcA0MFlRRDXiWg1VwEBcmTFwkPCkJW3PRcwo21CyJfA3IRBT96RrYXGi-V6dbLB-GwPGOm-mpQ5-xqv8qZXhbHBAsmzGRFnC8D_WsJ5]
  • Process for preparing 2-amino-5-chloropyridine. Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCBZHas6F-H0vnwQqdB-A-n2P-mFV3yZ2PN_B3ZQ7HZE8O56Xn_Sz4mxMhl-LL_xdF_CYAEDRqsOYWrqNtqLhB4WaaGVcxq5lIRLmu_YYSdtCH2wwdR1L_VvV2jNyniOoNLfoh6xewlVYI]
  • 2-Amino-5-chloropyridine: An In-Depth Exploration. ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEP46YHFAATcCdIL8EDatmHvZLYvPlt2QfsuB7nmcE5GBtsSiFiCAvz5IUez6VEJGWl_PCV3SUwMTPWPcmaZ274i-I91XswAycZAsU1VbEr8k8z6hk3tMjiik1UwujS6iT3OajG3GvudN8DJ_2pyCYnl3YZLmc757-E68kF3xyZ8s53y5Wbdc42t_T7Osn9TdR4eve0]
  • The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Science. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWusT3YUdpHAA6zLvlMGKWMoDDgjEFFoFfz7BLT_Ykc-N1YQThxgSiYHlMFNVotWReM4gEB8HZm2u2ZR7YXqx8M12DCVs504RK2IpboTfLBQgJ2fTo3E_azEhph7uBK6uC2eJaRIC9FaPS6WY=]

Sources

Application

Strategic Assembly of 6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine Libraries: A Guide to Synthesis and Diversification

An Application Note for Medicinal Chemists Abstract The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry, forming the foundation of numerous marketed drugs.[1][2][3][4][5] Its...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Medicinal Chemists

Abstract

The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry, forming the foundation of numerous marketed drugs.[1][2][3][4][5] Its unique electronic properties and conformational rigidity make it an ideal framework for engaging with a wide array of biological targets.[6][7] This application note provides a detailed guide for the synthesis and subsequent diversification of a particularly valuable derivative: 6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine. The strategic placement of a trifluoromethyl group at the C-2 position enhances metabolic stability and binding affinity, while the chloro substituent at the C-6 position serves as a versatile synthetic handle for library development through modern cross-coupling methodologies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their discovery programs.

Introduction: The Strategic Value of the Scaffold

The imidazo[1,2-a]pyridine framework is a cornerstone of modern drug design, with derivatives demonstrating a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] The 6-Chloro-2-(trifluoromethyl) derivative is of particular interest for two primary reasons:

  • The 2-(Trifluoromethyl) Group: Introduction of a CF₃ group can profoundly and beneficially alter a molecule's pharmacokinetic profile. It often increases lipophilicity, enhances metabolic stability by blocking oxidative metabolism, and can improve binding affinity to target proteins through favorable electrostatic interactions.[8]

  • The 6-Chloro Group: The chlorine atom at the C-6 position is not merely a substituent but a versatile gateway for diversification. It is an excellent substrate for a variety of palladium- and copper-catalyzed cross-coupling reactions, enabling the systematic and modular introduction of a wide range of chemical functionalities to explore the chemical space around the core scaffold.[9][10]

This guide details a robust, two-phase workflow: first, the reliable synthesis of the core scaffold, and second, its elaboration into a diverse chemical library using state-of-the-art cross-coupling protocols.

Overall Workflow for Library Generation cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Library Diversification START Starting Materials (5-chloro-2-aminopyridine & 3-bromo-1,1,1-trifluoroacetone) SYNTHESIS Cyclocondensation Reaction START->SYNTHESIS Reagents & Heat CORE Core Scaffold 6-Chloro-2-(trifluoromethyl) imidazo[1,2-a]pyridine SYNTHESIS->CORE Purification SUZUKI Suzuki-Miyaura Coupling (C-C Bond Formation) CORE->SUZUKI R-B(OH)₂ Pd Catalyst HARTWIG Buchwald-Hartwig Amination (C-N Bond Formation) CORE->HARTWIG R₂-NH Pd Catalyst SONOGASHIRA Sonogashira Coupling (C-C Alkyne Formation) CORE->SONOGASHIRA R-C≡CH Pd/Cu Catalysts LIB_SUZUKI Aryl/Heteroaryl Library SUZUKI->LIB_SUZUKI LIB_HARTWIG Amine Library HARTWIG->LIB_HARTWIG LIB_SONOGASHIRA Alkynyl Library SONOGASHIRA->LIB_SONOGASHIRA

Caption: High-level workflow for the synthesis and diversification of the target library.

Part I: Synthesis of the Core Scaffold

The most direct and reliable method for constructing the imidazo[1,2-a]pyridine core involves the cyclocondensation of a 2-aminopyridine with an α-halocarbonyl compound. This reaction proceeds via an initial Sₙ2 reaction, followed by intramolecular cyclization and dehydration to yield the aromatic bicyclic system.

Protocol 1: Synthesis of 6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine

This protocol describes the reaction between 5-chloro-2-aminopyridine and 3-bromo-1,1,1-trifluoroacetone.

Materials:

  • 5-Chloro-2-aminopyridine

  • 3-Bromo-1,1,1-trifluoroacetone

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (EtOH), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-chloro-2-aminopyridine (1.0 eq).

  • Dissolve the starting material in anhydrous ethanol (approx. 0.2 M concentration).

  • Add sodium bicarbonate (2.0 eq) to the solution. The base is crucial for neutralizing the HBr generated during the reaction, which would otherwise protonate the starting aminopyridine, rendering it non-nucleophilic.

  • Add 3-bromo-1,1,1-trifluoroacetone (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine.

Expected Yield: 75-85%. The product should be characterized by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and HRMS to confirm its identity and purity.

Synthesis of the Core Scaffold A 5-Chloro-2-aminopyridine C Intermediate N-alkylated pyridinium salt A->C SN2 Attack (EtOH, NaHCO₃) B 3-Bromo-1,1,1-trifluoroacetone B->C D Cyclized Intermediate C->D Intramolecular Cyclization E 6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine D->E Dehydration (Aromatization)

Caption: Reaction pathway for the cyclocondensation to form the core scaffold.

Part II: Library Diversification via Cross-Coupling

With the core scaffold in hand, the C6-Cl bond is primed for functionalization. The following protocols outline standard conditions for three of the most powerful cross-coupling reactions in modern organic synthesis.

A. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is an exceptionally robust method for creating carbon-carbon bonds between the C-6 position and a wide variety of aryl and heteroaryl boronic acids or esters.[11][12][13]

Protocol 2: Representative Suzuki-Miyaura Coupling

Materials:

  • 6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0-3.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), combine the 6-chloro core scaffold, the desired arylboronic acid, and potassium carbonate.

  • Add the palladium catalyst, Pd(PPh₃)₄.

  • Add the degassed solvent mixture (1,4-dioxane/water). The use of a phase-transfer system is key; water facilitates the transfer of the base and boronate species.

  • Heat the reaction mixture to 90-100 °C for 8-16 hours. Monitor by LC-MS.

  • After cooling, dilute the reaction with ethyl acetate and wash with water.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography to yield the C-6 arylated product.

Arylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acid5K₂CO₃Dioxane/H₂O1001292
4-Methoxyphenylboronic acid5K₂CO₃Dioxane/H₂O1001289
3-Pyridylboronic acid5Cs₂CO₃Dioxane/H₂O1001678
Thiophene-2-boronic acid5K₂CO₃Dioxane/H₂O1001085

Table 1: Representative yields for Suzuki-Miyaura coupling reactions.

B. Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is the premier method for forming C-N bonds, allowing the coupling of the C-6 position with a vast array of primary and secondary amines, including anilines, alkylamines, and N-heterocycles.[3][14] The choice of ligand for the palladium catalyst is critical and often requires screening.

Protocol 3: Representative Buchwald-Hartwig Amination

Materials:

  • 6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine (1.0 eq)

  • Amine (primary or secondary) (1.2 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene, anhydrous and degassed

Procedure:

  • In a glovebox or under an inert atmosphere, add NaOtBu to a Schlenk flask.

  • Add the 6-chloro core scaffold, the amine, Pd₂(dba)₃, and the Xantphos ligand.

  • Add anhydrous, degassed toluene.

  • Seal the flask and heat to 100-110 °C for 12-24 hours. The strong, non-nucleophilic base (NaOtBu) is essential for deprotonating the amine in the catalytic cycle.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

  • Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract with ethyl acetate, wash the combined organic layers with brine, and dry over Na₂SO₄.

  • Concentrate and purify by column chromatography.

AmineLigandBaseSolventTemp (°C)Time (h)Yield (%)
AnilineXantphosNaOtBuToluene1101885
MorpholineXantphosNaOtBuToluene1101691
BenzylamineRuPhosK₃PO₄Dioxane1002075
N-MethylpiperazineXantphosNaOtBuToluene1101888

Table 2: Representative yields for Buchwald-Hartwig amination reactions.

C. Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira coupling provides a direct route to introduce alkynyl moieties, which are themselves versatile functional groups for further chemistry (e.g., click chemistry, reductions).[15][16][17] The reaction is co-catalyzed by palladium and copper(I).[16]

Protocol 4: Representative Sonogashira Coupling

Materials:

  • 6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine (1.0 eq)

  • Terminal alkyne (1.5 eq)

  • Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) chloride) (0.03 eq)

  • Copper(I) iodide (CuI) (0.06 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), anhydrous

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the 6-chloro core scaffold, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous triethylamine (which acts as both the base and a solvent).

  • Degas the mixture with a stream of N₂ or Ar for 10-15 minutes.

  • Add the terminal alkyne via syringe and stir the reaction at room temperature or with gentle heating (40-60 °C) for 6-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography.

Terminal AlkyneBaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetyleneEt₃NEt₃N/THF60888
EthynyltrimethylsilaneEt₃NEt₃N/THF50695
Propargyl alcoholDIPEADIPEA/DMFRT1282
1-HexyneEt₃NEt₃N/THF601085

Table 3: Representative yields for Sonogashira coupling reactions.

Conclusion

The protocols outlined in this application note provide a robust and versatile platform for the creation of diverse 6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine libraries. The straightforward synthesis of the core scaffold combined with the modularity of modern cross-coupling reactions allows for the rapid generation of novel analogues. This strategic approach enables medicinal chemists to efficiently explore structure-activity relationships (SAR) and optimize compounds for potency, selectivity, and pharmacokinetic properties, accelerating the path toward new therapeutic discoveries.

References

  • Title: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega Source: ACS Omega URL: [Link]

  • Title: Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update Source: PubMed URL: [Link]

  • Title: Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review Source: BIO Web of Conferences URL: [Link]

  • Title: Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore Source: ChemRxiv URL: [Link]

  • Title: Imidazo[1,2‑ a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: PubMed URL: [Link]

  • Title: Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage Source: PMC URL: [Link]

  • Title: Synthesis of polysubstituted imidazo[1,2-a]pyridines via microwave-assisted one-pot cyclization/Suzuki coupling/palladium-catalyzed heteroarylation Source: PubMed URL: [Link]

  • Title: Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions Source: RSC Publishing URL: [Link]

  • Title: Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions Source: Bentham Science Publisher URL: [Link]

  • Title: The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents Source: RSC Publishing URL: [Link]

  • Title: Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents Source: ResearchGate URL: [Link]

  • Title: Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents Source: PubMed URL: [Link]

  • Title: Synthesis of imidazo[1,2-a]pyridines: a decade update Source: RSC Publishing URL: [Link]

  • Title: Synthetic routes for access to imidazo[1,2‐a]pyridines 5. Source: ResearchGate URL: [Link]

  • Title: A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation Source: ResearchGate URL: [Link]

  • Title: Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. Source: ResearchGate URL: [Link]

  • Title: Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139. Source: ResearchGate URL: [Link]

  • Title: Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates Source: Organic Syntheses URL: [Link]

  • Title: Ullmann condensation Source: Wikipedia URL: [Link]

  • Title: Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives Source: Asian Journal of Chemical Sciences URL: [Link]

  • Title: Pd-Cu Catalyzed Heterocyclization During Sonogashira Coupling: Synthesis of 2-Benzylimidazo (1,2-A) Pyridine Source: Scribd URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: Design, synthesis, and nematicidal and fungicidal activity of 8-chloro-6-(trifluoromethyl) imidazo 1,2-a pyridine derivatives Source: 农药学学报 (Chinese Journal of Pesticide Science) URL: [Link]

  • Title: ChemInform Abstract: Synthesis of Imidazo[1,2-a] Annulated Pyridines, Pyrazines, and Pyrimidines by a Novel Three-Component Condensation Source: ResearchGate URL: [Link]

  • Title: Functionalization of imidazo[1,2-a]pyridines via radical reactions Source: RSC Publishing URL: [Link]

  • Title: Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight Source: PMC URL: [Link]

  • Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 Source: ePrints Soton URL: [Link]

  • Title: Process for producing 2-fluoro-6-(trifluoromethyl)
  • Title: Synthesis of 2‐Chloro‐6‐(trifluoromethyl)pyridine‐3,5‐dicarbonitrile: A Versatile Building Block for the Synthesis of Substituted Trifluoro Methyl Pyridine Derivatives Source: ResearchGate URL: [Link]

Sources

Method

Mastering the Dissolution of 6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine: An Application Guide

Abstract This comprehensive application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective solvent selection and dissolution of 6-Chloro-2-(trifluoromethyl)imi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective solvent selection and dissolution of 6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine. Due to the limited publicly available physicochemical data for this specific molecule, this guide synthesizes information from structurally related compounds and established principles of small molecule handling to provide a robust framework for its use in experimental settings. The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, recognized for its wide range of biological activities.[1] Proper dissolution is the foundational step for accurate and reproducible downstream applications, from initial screening to preclinical evaluation. This document outlines a systematic approach to solvent selection, provides detailed dissolution protocols, and addresses critical safety and handling considerations.

Introduction: Understanding the Molecule

6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine belongs to the imidazopyridine class of fused heterocyclic compounds. These structures are of significant interest in medicinal chemistry due to their diverse pharmacological profiles, including anti-inflammatory, anticancer, antiviral, and antibacterial properties.[2] The unique structural characteristics of the imidazopyridine ring system allow for interactions with a variety of enzymes and receptors.[2]

The specific substitutions on the core structure—a chloro group at the 6-position and a trifluoromethyl group at the 2-position—profoundly influence its physicochemical properties. The trifluoromethyl group is known to enhance metabolic stability and membrane permeability, common strategies in drug design. The chloro substituent can also contribute to the molecule's overall lipophilicity and binding interactions. Given these features, 6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine is anticipated to be a sparingly soluble compound in aqueous media, necessitating the use of organic solvents for the preparation of stock solutions.

Rationale for Solvent Selection: A Multifaceted Approach

The selection of an appropriate solvent is paramount for ensuring the integrity and biological activity of the compound. The ideal solvent should not only fully dissolve the compound at the desired concentration but also be compatible with downstream assays and maintain the compound's stability.

Caption: Key considerations for optimal solvent selection.

For many small molecule inhibitors and heterocyclic compounds, Dimethyl Sulfoxide (DMSO) is the solvent of choice for creating high-concentration stock solutions.[3] This is due to its excellent solvating power for a wide range of organic molecules and its miscibility with aqueous media used in most biological assays.

Recommended Solvents for 6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine

Based on the structural characteristics and data from related compounds, the following solvents are recommended for consideration. It is crucial to start with small-scale solubility tests to determine the optimal solvent for your specific application.

Solvent Abbreviation Dielectric Constant (approx.) Boiling Point (°C) Primary Application Notes
Dimethyl SulfoxideDMSO47.2189High-concentration stock solutions for in vitro assaysExcellent solvating power. Hygroscopic; use anhydrous grade and store properly.
N,N-DimethylformamideDMF36.7153Alternative to DMSO for stock solutionsGood solvating power. Lower viscosity than DMSO.
EthanolEtOH24.578.4Co-solvent or for less polar applicationsMay be suitable for some applications, but lower solvating power than DMSO or DMF for complex organics.
DichloromethaneDCM9.139.6Chemical synthesis and purificationVolatile and generally not suitable for biological assays.
Acetone21.056General laboratory useGood for initial dissolution tests, but high volatility can be an issue.

Note: The information in this table is compiled from various sources and should be used as a guideline. Experimental verification is essential.

Experimental Protocols

Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of 6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine in DMSO. Adjust the amounts accordingly for different desired concentrations.

Materials:

  • 6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber glass vial or cryovial

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile tips

Procedure:

  • Pre-weighing Preparation: Tare a sterile vial on a calibrated analytical balance.

  • Weighing the Compound: Carefully weigh the desired amount of 6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine into the tared vial. For 1 mL of a 10 mM stock solution (assuming a molecular weight of approximately 234.6 g/mol ), this would be 0.2346 mg.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the compound.

  • Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can aid in dissolution if necessary.

  • Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particles.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Sources

Application

Application Note & Protocols: Scalable Synthesis Routes for 6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug development. Its rigid, planar structure...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug development. Its rigid, planar structure and unique electronic properties make it an ideal framework for designing therapeutic agents targeting a wide array of biological targets. Molecules incorporating this scaffold have demonstrated efficacy as anticancer, anti-inflammatory, antiviral, and hypnotic agents, with well-known drugs like Zolpidem highlighting its pharmacological importance.[1]

The specific analogue, 6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine, is a particularly valuable building block. The inclusion of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity by altering its lipophilicity and electronic nature.[2][3] The chlorine atom at the 6-position provides a strategic handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.[4]

This application note provides a detailed guide to the scalable synthesis of 6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine, focusing on robust, efficient, and industrially viable protocols. We will delve into the rationale behind the chosen synthetic strategies, provide step-by-step procedures for the preparation of key intermediates and the final product, and discuss critical parameters for process optimization and scale-up.

Retrosynthetic Strategy and Key Building Blocks

A logical retrosynthetic analysis of the target molecule reveals a primary disconnection strategy centered on the formation of the imidazole ring. This approach simplifies the synthesis into a convergent process involving two key, commercially available or readily synthesizable precursors.

G Target 6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine Disconnection C-N Bond Formation (Cyclocondensation) Target->Disconnection Intermediates Key Building Blocks Disconnection->Intermediates Precursor1 2-amino-5-chloropyridine Intermediates->Precursor1 Precursor2 3-bromo-1,1,1-trifluoroacetone Intermediates->Precursor2

Caption: Retrosynthetic analysis of the target compound.

This leads to two primary starting materials:

  • 2-amino-5-chloropyridine: The foundational pyridine ring.

  • 3-bromo-1,1,1-trifluoroacetone: A reactive C2 electrophile that introduces the trifluoromethyl group.[5][6]

The scalability and cost-effectiveness of the overall synthesis are heavily dependent on the efficient preparation of these precursors, particularly 2-amino-5-chloropyridine.

Scalable Synthesis of Key Precursor: 2-amino-5-chloropyridine

While 2-aminopyridine is an inexpensive commodity chemical, its selective monochlorination at the 5-position is crucial and can be challenging, often yielding mixtures of di-chlorinated byproducts.[7] Traditional methods using chlorine gas in strong acids like concentrated sulfuric acid are effective but pose significant handling and environmental challenges on a large scale.[8][9]

A milder, safer, and more scalable approach utilizes an in-situ generation of the chlorinating agent from sodium hypochlorite (bleach) and hydrochloric acid.[9][10] This method avoids the direct handling of chlorine gas and operates under less corrosive conditions.

Comparative Overview of Synthesis Methods
MethodChlorinating AgentMediumYieldScalability & Safety ConsiderationsReference
Method A NaClO / HClAqueous HCl~72%Milder conditions, avoids Cl2 gas, better for scale-up.[9][10]
Method B Chlorine Gas (Cl2)Conc. H2SO4~87%Highly corrosive, requires specialized equipment for handling Cl2 gas.[8]
Method C Blue LED / Bromine catalyst / Chlorine GasAcetone / Acetonitrile90-99%Novel photocatalytic method, high yield, but may require specialized reactor design for light penetration on a large scale.[11]

For the purposes of this guide, we recommend Method A for its balance of yield, safety, and scalability.

Protocol 1: Scalable Synthesis of 2-amino-5-chloropyridine

This protocol is adapted from methodologies that prioritize operational safety and environmental considerations.[9][10]

Materials:

  • 2-aminopyridine

  • Sodium hypochlorite (NaClO) solution (e.g., 10-15% aqueous)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Dichloroethane (or other suitable extraction solvent)

  • Deionized water

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, charge a jacketed glass reactor equipped with an overhead stirrer, a temperature probe, and a dropping funnel with 2-aminopyridine and water.

  • Initial Cooling: Cool the stirred suspension to 10 °C using a circulating chiller.

  • NaClO Addition: Add the sodium hypochlorite solution to the reactor while maintaining the temperature at 10 °C.

  • Acidification: Slowly add concentrated hydrochloric acid dropwise via the dropping funnel. The rate of addition should be carefully controlled to maintain the reaction temperature at 10 °C. Causality Note: The slow, controlled addition of HCl to the NaClO solution generates the active chlorinating species in situ, minimizing the concentration of free chlorine and preventing runaway reactions.

  • Reaction Progression: After the HCl addition is complete, maintain the reaction at 10 °C for 2 hours. Then, allow the mixture to warm to 25 °C and continue stirring for an additional 4 hours.

  • Work-up and Neutralization: Cool the reaction mixture again and carefully adjust the pH to ~8-9 using a sodium hydroxide solution to quench the reaction and neutralize excess acid.

  • Extraction: Transfer the mixture to a separation funnel and extract the aqueous layer with dichloroethane (3x).

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 2-amino-5-chloropyridine can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol) to yield a high-purity white crystalline solid.

Core Synthesis: Cyclocondensation to Form the Imidazo[1,2-a]pyridine Ring

The most direct and widely used method for constructing the imidazo[1,2-a]pyridine ring is the condensation of a 2-aminopyridine with an α-haloketone.[12] This reaction is robust, generally high-yielding, and amenable to scale-up.

Reaction Mechanism

The reaction proceeds via a two-step sequence within a single pot:

  • SN2 Alkylation: The more nucleophilic ring nitrogen of 2-amino-5-chloropyridine attacks the α-carbon of 3-bromo-1,1,1-trifluoroacetone, displacing the bromide ion to form an N-alkylated pyridinium intermediate.

  • Intramolecular Cyclization & Dehydration: The exocyclic amino group then acts as an intramolecular nucleophile, attacking the ketone carbonyl. The resulting hemiaminal intermediate readily dehydrates under the reaction conditions to form the aromatic imidazole ring.

G cluster_0 Step 1: SN2 Alkylation cluster_1 Step 2: Intramolecular Cyclization & Dehydration A 2-amino-5-chloropyridine + 3-bromo-1,1,1-trifluoroacetone B N-Alkylated Pyridinium Intermediate A->B Nucleophilic attack by ring nitrogen C Hemiaminal Intermediate B->C Attack by exocyclic amino group D Final Product: 6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine C->D Dehydration (-H2O)

Caption: Mechanism of cyclocondensation reaction.

Protocol 2: Synthesis of 6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine

Materials:

  • 2-amino-5-chloropyridine (from Protocol 1)

  • 3-bromo-1,1,1-trifluoroacetone[5][6]

  • Sodium bicarbonate (NaHCO3)

  • Ethanol (or other suitable solvent like DMF or acetonitrile)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: Charge a reactor with 2-amino-5-chloropyridine (1.0 eq.), sodium bicarbonate (2.0-3.0 eq.), and ethanol. Causality Note: Sodium bicarbonate acts as a mild base to neutralize the HBr generated during the reaction, driving the equilibrium towards the product and preventing the formation of hydrobromide salts of the starting material.

  • Reagent Addition: Begin stirring the suspension. Slowly add 3-bromo-1,1,1-trifluoroacetone (1.1 eq.) to the mixture at room temperature. Safety Note: 3-bromo-1,1,1-trifluoroacetone is a lachrymator and should be handled with care in a well-ventilated fume hood.

  • Heating and Monitoring: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts (sodium bicarbonate and sodium bromide) and wash the filter cake with a small amount of ethanol.

  • Solvent Removal: Combine the filtrate and the washings, and remove the solvent under reduced pressure.

  • Extraction/Work-up: Dissolve the resulting crude residue in ethyl acetate and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by one of the following scalable methods:

    • Recrystallization: If the crude product is sufficiently pure, recrystallization from a solvent system like ethyl acetate/hexanes or isopropanol/water is the most efficient method for large-scale purification.

    • Slurry Wash: Slurrying the crude solid in a solvent in which the impurities are soluble but the product is not (e.g., cold hexanes or diethyl ether) can effectively remove minor impurities.

    • Column Chromatography: For higher purity requirements, the product can be purified by flash chromatography on silica gel using an ethyl acetate/hexanes gradient.

Overall Workflow and Data Summary

The complete synthesis can be visualized as a two-stage process, starting from commodity chemicals and leading to the high-value final product.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Final Product Synthesis A1 2-aminopyridine P1 Protocol 1: Chlorination A1->P1 A2 NaClO / HCl A2->P1 R1 2-amino-5-chloropyridine P1->R1 P2 Protocol 2: Cyclocondensation R1->P2 B1 3-bromo-1,1,1- trifluoroacetone B1->P2 R2 Purification (Recrystallization) P2->R2 FP Final Product: 6-Chloro-2-(trifluoromethyl) imidazo[1,2-a]pyridine R2->FP

Caption: Overall experimental workflow.

Typical Reaction Parameters and Yields
StepKey ReagentsSolventTemperatureTimeTypical Yield
Protocol 1 2-aminopyridine, NaClO, HClWater10 °C -> 25 °C6 h70-75%
Protocol 2 2-amino-5-chloropyridine, 3-bromo-1,1,1-trifluoroacetoneEthanolReflux (78 °C)4-8 h85-95%

Conclusion

The synthesis of 6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine can be achieved in a robust and scalable manner through a two-step sequence starting from readily available 2-aminopyridine. The presented protocols prioritize safety, efficiency, and scalability by employing a mild chlorination procedure and a classic, high-yielding cyclocondensation reaction. By carefully controlling reaction parameters and choosing appropriate purification methods, researchers and process chemists can reliably produce multi-gram to kilogram quantities of this valuable intermediate for applications in drug discovery and development.

References

  • Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner.
  • Process for preparing 2-amino-5-chloropyridine.
  • A method for preparation of 2-amino-5-chloro-pyridine.
  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an upd
  • Can the preparation method of 2-Amino-5-chloropyridine be optimized? Guidechem.
  • Process for preparing 2-amino-5-chloropyridine.
  • The Synthesis and Applications of 3-Bromo-1,1,1-trifluoropropan-2-one as a Specialty Chemical. NINGBO INNO PHARMCHEM CO.,LTD.
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. ChemProc.
  • Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic arom
  • 6-Chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine. Benchchem.
  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.
  • 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine. Chem-Impex.
  • Trifluoroacetone. Wikipedia.
  • Ethyl 8-Chloro-6-(trifluoromethyl)
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC.
  • 3-Bromo-1,1,1-trifluoroacetone 98 431-35-6. Sigma-Aldrich.
  • bromoacetone. Organic Syntheses Procedure.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Cyclization Temperature for Imidazo[1,2-a]pyridine Formation

Introduction Welcome to the Technical Support Center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this impor...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Imidazo[1,2-a]pyridines are privileged structures in medicinal chemistry, appearing in a range of therapeutic agents.[1] Their synthesis, while often straightforward, can present challenges, particularly in optimizing the final cyclization step to maximize yield and purity.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a core focus on the critical role of cyclization temperature.

Part 1: Frequently Asked Questions (FAQs) on Cyclization Temperature

This section addresses common high-level questions regarding the optimization of temperature for the formation of the imidazo[1,2-a]pyridine ring system.

Q1: What is the typical temperature range for the cyclization step in imidazo[1,2-a]pyridine synthesis?

A1: The optimal temperature for the cyclization to form imidazo[1,2-a]pyridines is highly dependent on the specific synthetic route and substrates used. However, a broad range from room temperature to high-boiling solvents like toluene or DMF (80-120 °C) is commonly reported.[2][3] Some modern methods, particularly those employing microwave irradiation, can achieve cyclization at elevated temperatures in significantly shorter times.[4][5] For instance, a catalyst-free approach reacting α-bromo/chloroketones with 2-aminopyridines proceeds efficiently at a modest 60°C.[4]

Q2: How does temperature influence the rate of imidazo[1,2-a]pyridine formation?

A2: According to chemical kinetics, increasing the reaction temperature generally increases the rate of reaction. This is because a higher temperature provides the reacting molecules with greater kinetic energy, leading to more frequent and energetic collisions, thus overcoming the activation energy barrier for the cyclization step. However, an excessively high temperature can lead to the formation of undesired side products and decomposition of starting materials or the product.

Q3: Can the cyclization temperature affect the purity of the final imidazo[1,2-a]pyridine product?

A3: Absolutely. Temperature is a critical parameter for controlling reaction selectivity. While a higher temperature may accelerate the desired cyclization, it can also promote side reactions, such as dimerization of the starting materials or polymerization.[3] This leads to a more complex crude reaction mixture and can complicate purification. Therefore, the goal is to find the "sweet spot" where the rate of formation of the desired product is maximized relative to the rates of side product formation.

Q4: Are there situations where a lower cyclization temperature is preferable?

A4: Yes. In cases where the starting materials or the product are thermally sensitive, a lower temperature is necessary to prevent degradation. Additionally, if the desired reaction has a lower activation energy than competing side reactions, running the reaction at a lower temperature can favor the formation of the imidazo[1,2-a]pyridine. Some modern synthetic protocols are specifically designed to run at room temperature to improve the overall efficiency and sustainability of the process.[1][6]

Part 2: Troubleshooting Guide for Imidazo[1,2-a]pyridine Synthesis

This section provides a detailed, question-and-answer-based guide to troubleshoot specific experimental problems related to the cyclization step.

Issue 1: Low to No Product Yield

Q: My reaction is showing very low conversion to the desired imidazo[1,2-a]pyridine, even after an extended reaction time. What role could temperature be playing?

A: Insufficient temperature is a primary suspect for low conversion. The cyclization step, which involves an intramolecular nucleophilic attack, has an activation energy barrier that must be overcome.

Causality Explained: The formation of the imidazo[1,2-a]pyridine ring typically proceeds through an initial condensation of a 2-aminopyridine with an α-haloketone (or a related electrophile) to form an intermediate, followed by an intramolecular cyclization.[7] This cyclization is often the rate-limiting step and is highly temperature-dependent. If the temperature is too low, the molecules may not have sufficient energy to overcome this barrier, resulting in a stalled or sluggish reaction.

Workflow for Temperature Optimization:

G cluster_0 Temperature Scouting Workflow A Setup Parallel Reactions B Vary Temperature Gradient A->B e.g., RT, 40°C, 60°C, 80°C, 100°C C Monitor Reaction Progress (TLC/LC-MS) B->C At set time points D Analyze Results (Yield & Purity) C->D E Identify Optimal Temperature D->E

Caption: Workflow for temperature scouting experiment.

Experimental Protocol: Temperature Scouting

  • Reaction Setup: In a series of identical reaction vials, combine the 2-aminopyridine derivative, the α-haloketone (or other coupling partner), and the chosen solvent and catalyst (if applicable).

  • Temperature Gradient: Place each vial in a separate well of a temperature-controlled reaction block or in separate oil baths pre-heated to a range of temperatures (e.g., room temperature, 40 °C, 60 °C, 80 °C, and 100 °C).

  • Reaction Monitoring: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction and analyze it by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials and the formation of the product.

  • Data Analysis: After a set period, quench the reactions and work them up. Isolate the crude product and determine the yield and purity for each temperature point.

  • Optimization: Based on the results, select the temperature that provides the best balance of reaction rate, yield, and purity. Further fine-tuning around this temperature may be necessary.

Issue 2: Formation of Significant Side Products

Q: I am observing multiple spots on my TLC plate, and my final product is difficult to purify. Could the reaction temperature be the cause?

A: Yes, an inappropriate reaction temperature, particularly one that is too high, is a common cause of side product formation.

Causality Explained: Elevated temperatures can provide sufficient energy to overcome the activation barriers of undesired reaction pathways. Common side reactions in imidazo[1,2-a]pyridine synthesis include:

  • Dimerization/Polymerization: Starting materials, especially reactive aldehydes or ketones, can self-condense or polymerize at high temperatures.

  • Over-alkylation: The nitrogen atoms of the newly formed imidazo[1,2-a]pyridine ring can sometimes react with the electrophilic starting material, leading to quaternization.

  • Decomposition: Thermally labile functional groups on the starting materials or the product can degrade at excessive temperatures.

Data Presentation: Effect of Temperature on Yield and Purity

Temperature (°C)Reaction Time (h)Yield (%)Purity (%)Major Side Product(s)
Room Temp241595Unreacted Starting Material
60126590Minor Dimer
8068580Dimer, Unknown Impurity
10047060Significant Dimer, Decomposition
12024540Extensive Decomposition

Troubleshooting Steps:

  • Lower the Temperature: Based on your initial results, try running the reaction at a lower temperature for a longer period. This will often favor the desired, lower-energy reaction pathway.

  • Gradual Addition: If one of the reagents is particularly reactive, consider adding it slowly to the reaction mixture at the optimized temperature. This can help to maintain a low concentration of the reactive species and minimize side reactions.

  • Change the Solvent: The choice of solvent can influence reaction selectivity. A solvent with a lower boiling point will naturally limit the maximum reaction temperature.

Issue 3: Incomplete Reaction

Q: My reaction seems to stall after reaching a certain percentage of conversion. Would increasing the temperature help?

A: While increasing the temperature might seem like a logical step, it's important to first understand the cause of the incomplete reaction.

Causality Explained: An incomplete reaction could be due to several factors:

  • Equilibrium: The reaction may be reversible, and has reached equilibrium. In this case, simply increasing the temperature might not significantly shift the equilibrium towards the product.

  • Catalyst Deactivation: If a catalyst is being used, it may be deactivating over time at the reaction temperature.

  • Reagent Degradation: One of the starting materials may be slowly degrading under the reaction conditions.

Reaction Mechanism and Temperature Influence:

G cluster_0 Imidazo[1,2-a]pyridine Formation A 2-Aminopyridine + α-Haloketone B Intermediate Adduct A->B Condensation (k1) B->A Reversion (k-1) C Imidazo[1,2-a]pyridine B->C Cyclization (k2, Temp Dependent)

Caption: Simplified reaction pathway for imidazo[1,2-a]pyridine formation.

Troubleshooting Steps:

  • Modest Temperature Increase: First, try a modest increase in temperature (e.g., 10-20 °C) and monitor the reaction closely. If the conversion improves without a significant increase in side products, you may have found a better temperature.

  • Microwave Synthesis: Consider using microwave irradiation. Microwave heating can often drive reactions to completion more efficiently and with fewer side products than conventional heating.[4][5]

  • Re-evaluate Catalyst and Solvent: The choice of catalyst and solvent can have a significant impact on reaction efficiency. A different catalyst may be more active or stable at a given temperature. Similarly, a more polar solvent might better solvate the transition state of the cyclization step, lowering the activation energy. For instance, some copper-catalyzed syntheses show optimal results in DMF at 80°C.[3]

Part 3: Concluding Remarks

Optimizing the cyclization temperature is a critical step in the successful synthesis of imidazo[1,2-a]pyridines. A systematic approach, involving careful temperature scouting and reaction monitoring, is key to achieving high yields and purity. By understanding the interplay between temperature, reaction kinetics, and potential side reactions, researchers can effectively troubleshoot and refine their synthetic protocols.

References

  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. (2024). Molecules. Available at: [Link]

  • Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. (2015). ResearchGate. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2022). Molecules. Available at: [Link]

  • Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. (2018). Applied Organometallic Chemistry. Available at: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2018). Chemistry Proceedings. Available at: [Link]

  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. (2020). Journal of Materials Science and Chemical Engineering. Available at: [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences. Available at: [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. Available at: [Link]

  • An Efficient Synthesis of Imidazo[1,2-a]pyridines. (2018). Chiang Mai University Journal of Natural Sciences. Available at: [Link]

  • Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. (2018). ACS Combinatorial Science. Available at: [Link]

  • Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. (2020). Scientific Reports. Available at: [Link]

  • Optimization of reaction condition for the formation of imidazo pyridine. (2015). ResearchGate. Available at: [Link]

  • Thermal cyclization of 1,2-dialkynylimidazoles to imidazo[1,2-a]pyridines. (2006). Tetrahedron. Available at: [Link]

  • Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. (2022). Hacettepe University Journal of the Faculty of Pharmacy. Available at: [Link]

  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. (2021). Letters in Applied NanoBioScience. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 13C NMR Chemical Shifts for 6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine

Executive Summary This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine. In the absence of a fully assigned experiment...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine. In the absence of a fully assigned experimental spectrum for this specific molecule in publicly available literature, this document establishes a robust predictive framework. We will achieve this by systematically comparing the known 13C NMR data of the parent heterocycle, imidazo[1,2-a]pyridine, with its monosubstituted analogues: 6-chloroimidazo[1,2-a]pyridine and 2-(trifluoromethyl)imidazo[1,2-a]pyridine. This comparative approach allows for a detailed understanding of the individual and combined electronic effects of the chloro and trifluoromethyl substituents on the chemical shifts of the bicyclic core. This analysis is critical for researchers in medicinal chemistry and materials science for unambiguous structural verification and for understanding the electronic properties of this important heterocyclic scaffold.

Introduction: The Role of Substituent Effects in 13C NMR

The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery, appearing in numerous therapeutic agents. Accurate structural elucidation via 13C NMR is paramount for quality control and regulatory submission. The chemical shift (δ) of each carbon atom is exquisitely sensitive to its local electronic environment. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can significantly alter the electron density around a carbon nucleus, causing its resonance to shift downfield (higher ppm) or upfield (lower ppm), respectively.

In the case of 6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine, two potent EWGs are present. The trifluoromethyl (-CF3) group exerts a powerful electron-withdrawing inductive effect (-I), while the chlorine (-Cl) atom exerts both an inductive withdrawing effect (-I) and a weak electron-donating mesomeric effect (+M). This guide will dissect these influences to predict the final chemical shifts.

Comparative Analysis of Chemical Shifts

To build our prediction, we will use the experimentally determined 13C NMR data for the parent imidazo[1,2-a]pyridine as a baseline. We will then analyze the substituent chemical shifts (SCS) induced by the -Cl group at C6 and the -CF3 group at C2 separately, before combining their effects.

Table 1: Comparison of Experimental 13C NMR Chemical Shifts (δ in ppm) for Imidazo[1,2-a]pyridine and its Derivatives in CDCl3.

Carbon AtomImidazo[1,2-a]pyridine (Baseline)Δδ (C6-Cl)Δδ (C2-CF3)Predicted: 6-Cl, 2-CF3 Imidazo[1,2-a]pyridine
C2 134.0~0-13.6~120.4
C3 112.9~0+5.7~118.6
C5 124.6-2.0~0~122.6
C6 123.0+3.4~0~126.4
C7 112.2+0.6~0~112.8
C8 117.5-1.1~0~116.4
C8a 144.5-2.0~0~142.5
CF3 N/AN/A120.3 (q, ¹JCF ≈ 268 Hz)120.3 (q, ¹JCF ≈ 268 Hz)

Note: Data for baseline and monosubstituted compounds are compiled from various literature sources. The predicted values are derived by applying the observed substituent effects (Δδ) to the baseline shifts.

Analysis of Substituent Effects
  • Effect of 2-(Trifluoromethyl) Group:

    • C2: The most dramatic effect is on the directly attached carbon, C2. The powerful -I effect of the -CF3 group would be expected to cause a significant downfield shift. However, a strong upfield shift of approximately -13.6 ppm is observed. This is a known phenomenon for carbons bearing a -CF3 group, often attributed to factors like the electric field effect and anisotropic effects of the C-F bonds.

    • C3: The adjacent C3 carbon experiences a notable downfield shift (+5.7 ppm), consistent with the strong electron-withdrawing nature of the substituent at C2.

    • CF3 Carbon: The carbon of the trifluoromethyl group itself appears as a quartet around 120.3 ppm due to coupling with the three fluorine atoms (¹JCF ≈ 268 Hz).

  • Effect of 6-Chloro Group:

    • C6: The ipso-carbon (C6) is shifted downfield by +3.4 ppm. This is the net result of the dominant -I effect of chlorine deshielding the carbon, slightly offset by its +M (lone pair donation) effect.

    • C5 & C8a: The ortho-carbons (C5 and C8a) experience a moderate upfield shift (-2.0 ppm and -2.0 ppm, respectively). This is a typical "heavy atom effect" and is also influenced by the resonance donation of the chlorine's lone pairs.

    • C7 & C8: The meta- (C7) and para- (C8) carbons show minimal shifts, as inductive and mesomeric effects are less pronounced at these positions.

Predicted 13C NMR Spectrum for 6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine

By assuming additivity of these effects, we can predict the chemical shifts for the target molecule. The -CF3 group primarily influences C2 and C3, while the -Cl group affects the pyridine ring carbons (C5, C6, C7, C8, C8a). The predicted values in Table 1 provide a reliable starting point for assigning an experimental spectrum. The carbon of the CF3 group is expected to appear as a quartet with a large coupling constant, a hallmark feature for this functional group.

Experimental Protocol

The following provides a standardized workflow for acquiring high-quality 13C NMR data for this class of compounds.

Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing p1 Weigh 15-20 mg of sample p2 Dissolve in 0.6 mL of deuterated solvent (e.g., CDCl3) p1->p2 p3 Transfer to 5 mm NMR tube p2->p3 a1 Tune and match probe p3->a1 a2 Acquire ¹H spectrum (for reference) a1->a2 a3 Set up ¹³C{¹H} experiment (e.g., 'zgpg30') a2->a3 a4 Set spectral width (~240 ppm) a3->a4 a5 Set acquisition time (~1.0 s) and relaxation delay (2.0 s) a4->a5 a6 Accumulate scans (e.g., 1024 scans) for adequate S/N a5->a6 d1 Apply exponential multiplication (line broadening) a6->d1 d2 Fourier Transform d1->d2 d3 Phase correction d2->d3 d4 Baseline correction d3->d4 d5 Calibrate spectrum using solvent peak (CDCl3 at 77.16 ppm) d4->d5 d6 Peak picking and integration d5->d6

Caption: Standard workflow for 13C NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 15-20 mg of 6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl3), which is a common choice for this type of molecule.

    • Filter the solution if necessary and transfer it to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Acquisition:

    • Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).

    • Lock the field on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the broadband probe for the 13C frequency.

    • Set up a standard proton-decoupled 13C experiment. A pulse program with a 30° pulse angle (zgpg30 on Bruker systems) is recommended to allow for faster repetition rates.

    • Define the spectral width to cover the expected range of chemical shifts (e.g., 0 to 240 ppm).

    • Set an appropriate number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, as 13C has a low natural abundance. A relaxation delay of 2 seconds is advised.

  • Data Processing:

    • Apply an exponential window function (line broadening of 1-2 Hz) to improve the signal-to-noise ratio.

    • Perform a Fourier transform to convert the Free Induction Decay (FID) into the frequency domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in the pure absorption mode.

    • Apply a baseline correction to ensure the baseline is flat.

    • Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl3 at δ 77.16 ppm).

    • Identify and label the peaks, paying close attention to the characteristic quartet of the CF3 carbon.

Conclusion

This guide demonstrates that by using a systematic, comparative approach, one can generate a highly accurate prediction of the 13C NMR chemical shifts for 6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine. Understanding the foundational principles of substituent effects is key to interpreting NMR spectra for novel or complex organic molecules. The provided analysis and experimental protocol serve as a valuable resource for researchers, enabling confident structural verification and a deeper understanding of the electronic landscape of this important heterocyclic system.

References

  • Imidazo[1,2-a]pyridine 13C NMR Data. Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan. URL: [Link] (Search for Imidazo[1,2-a]pyridine, CAS No. 274-76-0).

  • General Principles of Substituent Effects in NMR. Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer-Verlag. URL: [Link].

  • 13C NMR of Halogenated Compounds. Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. URL: [Link].

Validation

Comparing biological activity of 6-chloro vs 6-bromo imidazo[1,2-a]pyridines

The following guide compares the biological and synthetic utility of 6-chloro and 6-bromo substituted imidazo[1,2-a]pyridines. Executive Summary In the optimization of the imidazo[1,2-a]pyridine scaffold—a privileged str...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide compares the biological and synthetic utility of 6-chloro and 6-bromo substituted imidazo[1,2-a]pyridines.

Executive Summary

In the optimization of the imidazo[1,2-a]pyridine scaffold—a privileged structure in drug discovery—the C-6 position is a critical vector for modulating potency and metabolic stability.

For a medicinal chemist, the choice between 6-chloro (6-Cl) and 6-bromo (6-Br) is rarely about a simple potency swap. It is a strategic decision regarding synthetic divergence and molecular property space :

  • Select 6-Bromo when the C-6 position is a "handle" for late-stage diversification (e.g., Suzuki-Miyaura coupling) or when increasing lipophilicity (LogP) is required to cross the Blood-Brain Barrier (BBB).

  • Select 6-Chloro when the halogen is the final desired substituent. It offers superior metabolic stability (blocking P450 oxidation) with a lower lipophilic penalty than bromine, and it remains inert under standard Pd-catalyzed conditions used to functionalize other ring positions (e.g., C-3).

Physicochemical & Structural Analysis

The biological differences between these analogs stem from their steric and electronic profiles. The 6-position is para to the bridgehead nitrogen, making it electronically sensitive.

Comparative Properties Table
Feature6-Chloro (6-Cl)6-Bromo (6-Br)Impact on Drug Design
Van der Waals Radius 1.75 Å1.85 ÅBr is significantly bulkier; may clash in tight binding pockets where Cl fits.
Electronegativity (Pauling) 3.162.96Cl is more electron-withdrawing, reducing pKa of the ring nitrogens.
C-X Bond Length ~1.73 Å~1.89 ÅBr extends further into the solvent/protein interface.
Lipophilicity (

LogP)
+0.71+0.86Br increases "grease" more than Cl; affects solubility and BBB penetration.
Leaving Group Ability PoorExcellentCritical: Br is reactive in cross-couplings; Cl is generally stable.
Electronic Effect on the Core

Both halogens deactivate the imidazo[1,2-a]pyridine ring towards electrophilic aromatic substitution (SEAr). However, the 6-Cl analog exerts a stronger inductive withdrawal (-I effect). This reduces the basicity of the N1 nitrogen, potentially altering hydrogen bond strength with target proteins (e.g., in kinase hinge regions).

Synthetic Utility: The "Precursor Dilemma"

One of the most distinct differences is not biological, but synthetic. The 6-Br analog is a reactive intermediate; the 6-Cl analog is a robust end-product.

The Selectivity Switch

If your synthetic route requires functionalizing the C-3 position after establishing the core, the choice of halogen at C-6 dictates your catalyst choice.

  • Scenario A: 6-Br Core. Standard Pd-catalyzed conditions (e.g., Suzuki coupling at C-3) risk reacting at C-6 due to the weak C-Br bond (Bond Dissociation Energy ~66 kcal/mol).

  • Scenario B: 6-Cl Core. The C-Cl bond (BDE ~81 kcal/mol) is inert to standard Pd(PPh3)4 conditions. You can functionalize C-3 exclusively, retaining the 6-Cl as a metabolic blocker.

Visualization: Synthetic Decision Tree

The following diagram illustrates the logical flow for selecting the correct starting material based on the desired final chemotype.

G Start Target Design: Imidazo[1,2-a]pyridine Q1 Is the C-6 substituent a Halogen or an Aryl/Alkyl group? Start->Q1 Branch_Aryl Target: C-6 Aryl/Alkyl Q1->Branch_Aryl Needs Extension Branch_Halo Target: C-6 Halogen Q1->Branch_Halo Needs Stability Select_Br SELECT 6-BROMO (Reactive Handle) Branch_Aryl->Select_Br Select_Cl SELECT 6-CHLORO (Metabolic Blocker) Branch_Halo->Select_Cl Process_Br Perform Suzuki/Buchwald at C-6 Select_Br->Process_Br Process_Cl Perform C-3 Functionalization (C-6 Cl remains inert) Select_Cl->Process_Cl

Figure 1: Synthetic decision matrix for selecting 6-halogenated precursors based on downstream reactivity requirements.

Biological Activity Case Studies

Case Study A: Antiviral Potency (CMV & VZV)

In the development of anti-herpesvirus agents, the 6-position is a determinant of potency.[1]

  • Observation: 6-halogeno derivatives (both Cl and Br) often outperform the unsubstituted (6-H) or 6-alkyl analogs.

  • Data Insight: Research indicates that while 6-bromo derivatives (e.g., Compound 4c in referenced literature) show high potency against Human Cytomegalovirus (HCMV), the 6-chloro analogs often retain similar potency but with improved solubility profiles. The halogen fills a hydrophobic pocket in the viral kinase or polymerase, where the larger bromine can sometimes incur a steric penalty if the pocket is restricted [1].

Case Study B: GABA-A Receptor Selectivity

Imidazo[1,2-a]pyridines are classic GABA-A receptor ligands (e.g., Zolpidem). However, "peripheral" benzodiazepine receptors (TSPO) in mitochondria also bind these scaffolds.

  • The Switch: A study comparing 6-chloro vs. 6-bromo substitutions on imidazo[1,2-b]pyridazines (bioisosteres) found that the 6-chloro analogs were generally more selective for mitochondrial receptors over central receptors compared to their bromo counterparts [2].

  • Mechanism: The 6-Br substituent, being more lipophilic, facilitates broader CNS distribution and non-specific binding, whereas the 6-Cl provides a tighter "lock" on specific receptor subtypes due to subtle electronic differences affecting the dipole moment.

Case Study C: Metabolic Stability (Microsomal Stability)

The C-6 position is a "metabolic soft spot" prone to oxidation.

  • Unsubstituted (6-H): Rapidly hydroxylated by CYP450 enzymes.

  • 6-Chloro: Effectively blocks this oxidation. Because the C-Cl bond is strong and the atom is electron-withdrawing, it deactivates the ring toward oxidative attack.

  • 6-Bromo: Also blocks metabolism but increases LogP significantly (approx +0.86). This can lead to higher plasma protein binding (PPB) and lower free fraction (

    
    ), reducing the effective drug concentration in tissues [3].
    

Experimental Protocols

Protocol 1: Selective C-3 Arylation of 6-Chloroimidazo[1,2-a]pyridine

This protocol demonstrates the inertness of the 6-Cl position, allowing functionalization elsewhere.

Objective: Install an aryl group at C-3 without disturbing the C-6 chlorine.

  • Reagents:

    • Substrate: 6-chloroimidazo[1,2-a]pyridine (1.0 eq)

    • Reagent: Aryl bromide (1.1 eq)

    • Catalyst: Pd(OAc)2 (5 mol%)

    • Ligand: PPh3 (10 mol%)

    • Base: K2CO3 (2.0 eq)

    • Solvent: Toluene (0.2 M)

  • Procedure:

    • Charge a reaction vial with substrate, aryl bromide, base, and catalyst system.

    • Purge with Argon for 5 minutes.

    • Heat to 100°C for 12 hours.

    • Note: Under these conditions, the oxidative addition of Pd into the C-Br bond (aryl bromide) is rapid. The C-Cl bond on the imidazopyridine remains intact because Pd insertion into aryl chlorides requires specialized electron-rich ligands (e.g., Buchwald ligands) and higher temperatures.

  • Validation: Monitor via LC-MS. Expect [M+H]+ corresponding to the C-3 arylated product retaining the chlorine isotope pattern (3:1 ratio of M:M+2).

Protocol 2: Comparative MIC Assay (Antimicrobial)

Objective: Compare biological potency of 6-Cl vs 6-Br analogs against Candida spp. or M. tuberculosis.

  • Preparation:

    • Dissolve 6-Cl and 6-Br analogs in DMSO to 10 mM stock.

    • Prepare serial 2-fold dilutions in 96-well plates (Range: 100 µM to 0.19 µM).

  • Inoculation:

    • Add standardized bacterial/fungal suspension (

      
       CFU/mL) to wells.
      
    • Include "Vehicle Control" (DMSO only) and "Positive Control" (e.g., Fluconazole).

  • Incubation:

    • Incubate at 35°C for 24-48 hours.

  • Readout:

    • Measure Optical Density (OD600).

    • Data Analysis: Plot % Inhibition vs. Concentration.

    • Expectation: If the target pocket is large/hydrophobic, 6-Br may show lower MIC (higher potency). If the pocket is tight or polar, 6-Cl often wins due to lower steric clash.

References

  • Gueiffier, A. et al. (1998).[1] "Synthesis of Imidazo[1,2-a]pyridines as Antiviral Agents." Journal of Medicinal Chemistry.

  • Bourguignon, J.J. et al. (2002). "Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction." ResearchGate/Tetrahedron.

  • Smith, D.A. et al. (2012). "Mitigating Heterocycle Metabolism in Drug Discovery." Journal of Medicinal Chemistry.

  • Enguehard, C. et al. (2000). "Suzuki-Miyaura Cross-Coupling Reaction on 6-Haloimidazo[1,2-a]pyridine." Synthesis.

Sources

Comparative

The Impact of Trifluoromethyl vs. Methyl Substitution on the Lipophilicity of Imidazopyridines: A Comparative Guide

For researchers, medicinal chemists, and professionals in drug development, understanding and controlling the physicochemical properties of lead compounds is paramount. Among these, lipophilicity, often quantified as the...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, understanding and controlling the physicochemical properties of lead compounds is paramount. Among these, lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), stands as a critical determinant of a molecule's pharmacokinetic and pharmacodynamic profile. It governs everything from membrane permeability and absorption to plasma protein binding and metabolic stability. The imidazopyridine scaffold, a privileged structure in medicinal chemistry, is frequently decorated with various substituents to fine-tune these properties. This guide provides an in-depth comparison of two common substituents, the methyl (-CH₃) group and the trifluoromethyl (-CF₃) group, on the lipophilicity of the imidazopyridine core, grounded in established physicochemical principles and supported by available data.

The Physicochemical Rationale: Why Trifluoromethyl Groups Increase Lipophilicity

The substitution of a methyl group with a trifluoromethyl group is a common strategy in medicinal chemistry to modulate a compound's properties. The trifluoromethyl group is significantly more lipophilic than a methyl group, a phenomenon attributable to several key factors:

  • Increased Molecular Surface Area and Volume: The trifluoromethyl group is considerably larger than a methyl group. This increased size leads to a greater nonpolar surface area, which enhances hydrophobic interactions with the nonpolar solvent (typically 1-octanol) in LogP measurements.

  • High Electronegativity and Electron-Withdrawing Effects: The three fluorine atoms impart a strong electron-withdrawing inductive effect. While this might seem counterintuitive to increasing lipophilicity, the high electronegativity of fluorine atoms can reduce the basicity of nearby nitrogen atoms in the imidazopyridine ring system. This can lead to weaker interactions with the aqueous phase, thereby favoring partitioning into the organic phase.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation, a property that is often desirable in drug candidates.[1]

The Hansch hydrophobicity constant (π), a measure of the lipophilicity of a substituent, further quantifies this difference. The π value for a methyl group is approximately +0.5, while the π value for a trifluoromethyl group is significantly higher at around +0.88, indicating its greater contribution to lipophilicity.[1]

Comparative Lipophilicity Data: A Look at the Numbers

A study by López-Martínez et al. (2011) experimentally determined the LogP values for a series of 2,5,6-trisubstituted imidazo[1,2-a]pyridines.[2] This provides valuable experimental data for methyl-substituted analogs. To illustrate the expected impact of the trifluoromethyl group, we present a comparative table with experimental data for methyl-substituted compounds and calculated LogP (cLogP) values for their hypothetical trifluoromethyl counterparts. Calculated values are useful for predicting trends but should be interpreted with the understanding that they are not a substitute for experimental determination.

Compound IDR1R2R3Experimental LogP (Methyl)[2]R3'Calculated LogP (Trifluoromethyl)*
1a PhenylHCH₃2.59CF₃~3.47
1b 4-ChlorophenylHCH₃3.23CF₃~4.11
1c 4-MethoxyphenylHCH₃2.50CF₃~3.38
1d 4-NitrophenylHCH₃2.51CF₃~3.39

Note: Calculated LogP values are estimations based on the addition of the Hansch π value for -CF₃ (+0.88) to the experimental LogP of the corresponding -CH₃ analog. These are illustrative and not experimentally verified for these specific molecules.

As the table illustrates, the replacement of a methyl group with a trifluoromethyl group is consistently predicted to increase the LogP value by a significant margin, reinforcing the theoretical principles.

Experimental Protocols for LogP Determination

Accurate determination of LogP is crucial for structure-activity relationship (SAR) studies. Two primary methods are employed: the traditional shake-flask method and modern, high-throughput chromatographic techniques.

Shake-Flask Method (Gold Standard)

This method directly measures the partitioning of a compound between 1-octanol and water (or a suitable buffer).

Protocol:

  • Solvent Saturation: Pre-saturate 1-octanol with water and water with 1-octanol by vigorously mixing them and allowing the phases to separate for at least 24 hours.

  • Stock Solution Preparation: Prepare a stock solution of the test compound in the organic phase (1-octanol).

  • Partitioning: Add a known volume of the stock solution to a mixture of the pre-saturated 1-octanol and water in a flask.

  • Equilibration: Shake the flask for a sufficient time (typically 1-24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Analysis: Carefully sample both the aqueous and organic phases and determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • LogP Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solvents 1-Octanol & Water Saturate Saturate Solvents Solvents->Saturate Mix Mix Saturated Solvents & Stock Solution Saturate->Mix Stock Prepare Stock Solution in 1-Octanol Stock->Mix Shake Shake to Equilibrate Mix->Shake Centrifuge Centrifuge to Separate Phases Shake->Centrifuge Sample Sample Aqueous & Organic Phases Centrifuge->Sample Analyze Analyze Concentration (e.g., HPLC) Sample->Analyze Calculate Calculate LogP Analyze->Calculate G cluster_calib Calibration cluster_test Test Compound Analysis cluster_result Result Inject_Std Inject Standards with Known LogP Get_tR_Std Obtain Retention Times (tR) Inject_Std->Get_tR_Std Calc_k_Std Calculate log(k') Get_tR_Std->Calc_k_Std Plot Plot log(k') vs. LogP Calc_k_Std->Plot Equation Generate Calibration Equation Plot->Equation Calc_LogP Calculate LogP using Calibration Equation Equation->Calc_LogP Inject_Test Inject Test Imidazopyridine Get_tR_Test Obtain Retention Time (tR) Inject_Test->Get_tR_Test Calc_k_Test Calculate log(k') Get_tR_Test->Calc_k_Test Calc_k_Test->Calc_LogP

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.